(R)-BAY-85-8501
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWYFPMASPAMM-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (R)-BAY-85-8501
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing its biochemical potency, selectivity, preclinical efficacy, and clinical pharmacology. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Potent and Selective Inhibition of Human Neutrophil Elastase
This compound exerts its therapeutic effect through the direct inhibition of human neutrophil elastase (HNE). HNE is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and proteoglycans.[1][2] This enzymatic activity, when uncontrolled, contributes to the tissue damage and inflammation characteristic of chronic pulmonary diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD).[1]
This compound is a highly potent inhibitor of HNE, exhibiting picomolar activity.[3][4] It binds to the active site of the enzyme in a reversible manner, preventing the breakdown of its substrates.[1] This targeted inhibition of HNE is expected to restore the protease-antiprotease balance in the lungs, thereby reducing inflammation and preventing further tissue destruction.[1]
Quantitative Potency and Selectivity
The potency and selectivity of this compound have been characterized in biochemical assays. The compound demonstrates exceptional potency against human neutrophil elastase. While a comprehensive public profile against a wide panel of proteases is not available, it has been described as highly selective, with no significant inhibition of 21 other related serine proteases.
| Parameter | Value | Enzyme | Notes |
| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | The half maximal inhibitory concentration, indicating high potency.[3][4] |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | The inhibition constant, confirming high-affinity binding.[4] |
| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | Demonstrates cross-reactivity with the murine ortholog, albeit with lower potency.[4] |
Preclinical Pharmacology
The in vivo efficacy of this compound has been evaluated in a preclinical animal model of HNE-induced acute lung injury.
HNE-Induced Acute Lung Injury in Mice
In a mouse model where acute lung injury is induced by the direct instillation of human neutrophil elastase, this compound demonstrated a dose-dependent protective effect.[4] Oral administration of the compound prior to HNE challenge effectively prevented the development of lung injury and subsequent inflammation.[4]
| Parameter | Value | Species | Model |
| Minimal Effective Dose | 0.01 mg/kg (oral) | Mouse | HNE-Induced Acute Lung Injury |
Experimental Protocol: HNE-Induced Acute Lung Injury Model
A detailed experimental protocol for a representative HNE-induced acute lung injury model is outlined below.
Objective: To evaluate the in vivo efficacy of an HNE inhibitor in preventing acute lung injury.
Animal Model: Male BALB/c mice.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at the desired doses (e.g., 0.01, 0.1, 1 mg/kg) one hour prior to the induction of lung injury.
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Induction of Lung Injury: A defined amount of human neutrophil elastase (e.g., 50 µl of a 1 mg/ml solution) is instilled intratracheally.
-
Monitoring: Animals are monitored for signs of respiratory distress.
-
Endpoint Analysis (e.g., 4 hours post-HNE instillation):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid.
-
Cell Count and Differentials: Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.
-
Protein Concentration: The total protein concentration in the BAL fluid is measured as an indicator of alveolar-capillary barrier damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid are quantified by ELISA.
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of lung injury, including neutrophil infiltration, edema, and hemorrhage.
-
Experimental Workflow for Preclinical Evaluation
Caption: Workflow of the HNE-induced acute lung injury model.
Clinical Pharmacology
The clinical development of this compound has included a first-in-man study in healthy volunteers and a Phase IIa trial in patients with non-cystic fibrosis bronchiectasis.
Phase I Study in Healthy Volunteers
A first-in-man study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects. The study demonstrated a favorable safety and tolerability profile.
Phase IIa Study in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)
This randomized, double-blind, placebo-controlled study assessed the safety and efficacy of 1 mg of this compound administered orally once daily for 28 days in patients with non-cystic fibrosis bronchiectasis.[5][6]
Primary Outcome: The primary objective was to assess the safety and tolerability of this compound. The treatment was found to be safe and well-tolerated.[5]
Secondary Outcomes:
-
Pharmacodynamics: A significant decrease in HNE activity was observed in the blood of patients treated with this compound following ex vivo stimulation with zymosan (p=0.0250 versus placebo).[5] However, there were no significant changes in HNE activity or concentration in the sputum.[3]
-
Biomarkers: No significant differences were observed in most inflammatory and tissue damage biomarkers in sputum, blood, or urine between the treatment and placebo groups.[5] Notably, a small increase in interleukin-8 (IL-8) levels was detected in the sputum of the this compound group.[5]
-
Pulmonary Function: No significant changes in pulmonary function parameters were observed from baseline to the end of treatment.[5]
-
Health-Related Quality of Life: No improvement in health-related quality of life was reported in either group.[5]
Pharmacokinetics: Trough plasma concentrations of this compound reached a plateau after two weeks of daily dosing.[5]
| Study Population | Dose | Duration | Key Pharmacodynamic Findings | Key Biomarker Findings |
| Non-CF Bronchiectasis Patients | 1 mg once daily | 28 days | - Significant decrease in blood HNE activity (p=0.0250) - No significant change in sputum HNE activity | - Small increase in sputum IL-8 - No significant changes in other biomarkers |
Clinical Trial Experimental Design
Caption: Design of the Phase IIa clinical trial in bronchiectasis.
Signaling Pathway and Logical Relationships
The primary mechanism of this compound is the direct inhibition of HNE, which is a central player in the inflammatory cascade in the lungs.
HNE-Mediated Inflammatory Cascade and Inhibition by this compound
Caption: Inhibition of the HNE-mediated inflammatory pathway.
Summary and Conclusion
This compound is a highly potent and selective inhibitor of human neutrophil elastase. Its mechanism of action is centered on the direct, reversible inhibition of this key inflammatory enzyme. Preclinical studies have demonstrated its efficacy in an animal model of HNE-induced lung injury. In a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis, this compound was safe and well-tolerated and demonstrated target engagement in the systemic circulation, as evidenced by a reduction in blood HNE activity. However, this did not translate to a significant reduction in sputum HNE activity or improvements in clinical endpoints such as pulmonary function. The observation of a small increase in sputum IL-8 warrants further investigation. These findings suggest that while this compound effectively inhibits HNE, its clinical efficacy in bronchiectasis may be limited by factors such as insufficient target engagement in the airways at the dose studied or the complexity of the underlying inflammatory processes in this patient population. Further research is needed to fully elucidate the therapeutic potential of HNE inhibition with this compound in inflammatory lung diseases.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
(R)-BAY-85-8501: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is the (R)-enantiomer of the potent and selective human neutrophil elastase (HNE) inhibitor, BAY-85-8501. While its counterpart, the (S)-enantiomer (also known as BAY-85-8501), has been more extensively studied for its therapeutic potential in pulmonary diseases, an understanding of the chemical and biological properties of the (R)-enantiomer is crucial for a comprehensive stereochemical and pharmacological assessment.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and available biological data for this compound, with comparative data for the (S)-enantiomer to provide context.
Chemical Structure and Identification
The systematic IUPAC name for this compound is (R)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. It shares the same molecular formula and molecular weight as its (S)-enantiomer.
Table 1: Chemical Identification of this compound and (S)-BAY-85-8501
| Identifier | This compound | (S)-BAY-85-8501 |
| IUPAC Name | (R)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | (S)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[2] |
| CAS Number | 2446175-39-7 | 1161921-82-9[2] |
| Molecular Formula | C22H17F3N4O3S | C22H17F3N4O3S[2] |
| Molecular Weight | 474.46 g/mol | 474.46 g/mol [2] |
| Canonical SMILES | CC1=C(C=N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)--INVALID-LINK--C)C#N | CC1=C(C=N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)--INVALID-LINK--C)C#N |
Physicochemical Properties
The physicochemical properties of this compound are expected to be identical to those of the (S)-enantiomer, with the exception of its interaction with polarized light.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Biological Activity and Mechanism of Action
This compound is identified as the less active enantiomer of BAY-85-8501, a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathophysiology of various inflammatory diseases, particularly those affecting the lungs.[4]
The (S)-enantiomer, BAY-85-8501, exhibits picomolar potency against HNE, with a reported IC50 of 65 pM.[3][5] It acts as a selective and reversible inhibitor.[5] The mechanism of action involves an induced-fit binding mode, where the inhibitor interacts tightly with the S1 and S2 pockets of the HNE enzyme.[1][4] While specific quantitative inhibitory data for the (R)-enantiomer is not widely published, it is understood to be significantly less potent than the (S)-enantiomer. One early study on a related series of compounds indicated that an (R)-enantiomer was fivefold more potent than the corresponding (S)-enantiomer; however, for the optimized BAY-85-8501, the (S)-enantiomer is consistently reported as the highly active form.[1]
Table 3: In Vitro Biological Activity
| Compound | Target | IC50 | Notes |
| (S)-BAY-85-8501 | Human Neutrophil Elastase (HNE) | 65 pM | Highly potent and selective inhibitor.[3][5] |
| This compound | Human Neutrophil Elastase (HNE) | Not explicitly reported | Described as the less active enantiomer.[1] |
Signaling Pathway of Human Neutrophil Elastase
HNE, the target of BAY-85-8501, is involved in complex signaling cascades that contribute to inflammation and tissue damage. The diagram below illustrates a known signaling pathway initiated by HNE, leading to the upregulation of MUC1, a mucin involved in the inflammatory response in airway epithelial cells.
Caption: HNE-mediated signaling pathway leading to MUC1 transcription.
Synthesis and Experimental Protocols
The synthesis of BAY-85-8501 has been described and involves a Biginelli-type reaction.[1] The enantiomers are then separated using chiral chromatography.[1]
General Experimental Workflow for Enantiomer Separation
Caption: General workflow for the separation of (R) and (S)-BAY-85-8501.
In Vitro HNE Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), recombinant or purified
-
Fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.
-
Add a fixed amount of HNE to each well of the microplate containing either the test compound or vehicle control (DMSO in assay buffer).
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Administration Protocol for Animal Models (as described for BAY-85-8501)
Objective: To assess the in vivo efficacy of the test compound in a model of acute lung injury.
Formulation:
-
Prepare a stock solution of the test compound in DMSO.
-
For oral administration, the stock solution can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Procedure (Example for a mouse model of HNE-induced acute lung injury):
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage) at a specified time point before inducing lung injury.
-
Induce acute lung injury by intratracheal instillation of HNE.
-
At a predetermined time after injury induction, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a measure of vascular leakage).
-
Process lung tissue for histological analysis to assess lung injury.
-
Compare the outcomes in the compound-treated group to the vehicle-treated group to determine the protective effect of the compound.
Conclusion
This compound is the less active enantiomer of the potent HNE inhibitor BAY-85-8501. While most of the detailed pharmacological data available pertains to the (S)-enantiomer, understanding the properties of the (R)-form is essential for a complete structure-activity relationship analysis and for ensuring the enantiomeric purity of the active pharmaceutical ingredient. The provided information on its chemical structure, properties, and the methodologies for its study serves as a valuable resource for researchers in the field of drug discovery and development targeting neutrophil elastase-mediated diseases. Further investigation into the specific biological profile of this compound may provide additional insights into the stereospecific interactions with the HNE enzyme.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(R)-BAY-85-8501 discovery and development
An In-Depth Technical Guide to the Discovery and Development of (R)-BAY-85-8501
Executive Summary
This compound is a novel, orally available, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathophysiology of various inflammatory pulmonary diseases. An excess of HNE activity contributes to tissue degradation and persistent inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] Developed by Bayer, BAY-85-8501 emerged from a dedicated medicinal chemistry program that successfully optimized a dihydropyrimidinone lead structure to achieve picomolar potency by conformationally locking the molecule in its bioactive state.[1][4] Preclinical studies demonstrated significant efficacy in animal models of acute lung injury, emphysema, and pulmonary hypertension.[1][5][6] Subsequent clinical trials in healthy volunteers and patients with non-CF BE have established a favorable safety and tolerability profile and confirmed target engagement, though a short-term Phase IIa study did not demonstrate significant improvements in clinical endpoints like pulmonary function.[2][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Lead Optimization
The journey to identify BAY-85-8501 began with a high-throughput screening campaign that identified a hexahydroquinoline as a promising, albeit moderately potent, starting point.[8] Through extensive medicinal chemistry, this initial hit was evolved into a novel class of dihydropyrimidinone inhibitors.[1]
A pivotal breakthrough in achieving exceptional potency was the application of a "conformation freezing" strategy. By introducing a strategically positioned methyl sulfone substituent, the molecule was locked into its bioactive conformation, enabling an induced-fit binding mode and tight interactions with the S1 and S2 pockets of the HNE active site.[1][4] This structural modification synergistically boosted the inhibitory potency by over two orders of magnitude, resulting in the identification of (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, designated as BAY-85-8501.[1][4] The synthesis was achieved via a nine-step sequence.[1][8]
Mechanism of Action
Human neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][9] Upon release during an inflammatory response, HNE degrades critical components of the extracellular matrix, including elastin and collagen, leading to irreversible tissue damage, as seen in the airway dilation characteristic of bronchiectasis.[1][9]
Beyond its direct structural damage, HNE perpetuates the inflammatory cycle. It can cleave a variety of proteins, leading to the activation of other destructive enzymes like matrix metalloproteinases (MMPs) and the degradation of natural protease inhibitors (e.g., TIMPs).[1] This creates a protease-antiprotease imbalance that favors chronic inflammation and progressive tissue destruction.[2][3] BAY-85-8501 acts by selectively and reversibly binding to HNE, blocking its enzymatic activity and helping to restore this critical balance.
Preclinical Development
In Vitro Profile
BAY-85-8501 demonstrated exceptional potency and selectivity for HNE in biochemical assays.
| Parameter | Value | Reference |
| HNE IC₅₀ | 65 pM | [5] |
| MNE Kᵢ | 6 nM | [5] |
| Selectivity | Highly selective for HNE | [1][5][6] |
In Vivo Efficacy Models
The therapeutic potential of BAY-85-8501 was evaluated in several rodent models of lung disease.
-
HNE-Induced Acute Lung Injury (ALI) in Mice: In a model where lung injury is directly caused by exogenous HNE, oral administration of BAY-85-8501 one hour prior to the insult completely prevented lung injury and inflammation. A significant reduction in lung hemorrhage was observed at a dose of 0.01 mg/kg, with a significant effect on neutrophil counts at 0.1 mg/kg.[3][5]
-
Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice: In a model mimicking emphysema, treatment with BAY-85-8501 led to significant reductions in right ventricular systolic pressure and right ventricular hypertrophy, which was associated with improved exercise capacity.[6]
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension (PH) in Rats: In a rat model of PH, a 10 mg/kg oral dose of BAY-85-8501 significantly reduced right ventricular pressure and hypertrophy, improved right ventricular dysfunction, and decreased markers of ventricular and pulmonary remodeling, including osteopontin, TIMP-1, and IL-8.[6]
Preclinical Pharmacokinetics
The pharmacokinetic profile was characterized in rats, demonstrating good oral bioavailability and a long half-life.[6]
| Parameter (Rats) | Intravenous (i.v.) | Oral (p.o.) |
| Clearance | 0.5 L/h·kg | 1.3 L/h·kg |
| Half-life | 8.5 hours | 6.7 hours |
| Bioavailability | - | 24% |
Clinical Development
The clinical development of BAY-85-8501 progressed from single and multiple dose studies in healthy volunteers to a Phase IIa trial in patients with non-CF bronchiectasis.
Phase I Studies (Healthy Volunteers)
A first-in-human, single-dose-escalation study evaluated doses from 0.05 mg to 1.0 mg in 37 healthy male subjects.[2] This was followed by a multiple-dose study over 14 days with doses from 0.3 mg to 1 mg in 26 healthy males.[3]
| Phase I Study | Key Findings | Reference |
| Single Ascending Dose | Safe and well-tolerated up to 1.0 mg. Fast absorption (Tₘₐₓ ≈ 1 hr). Very long half-life (145-175 hrs), supporting once-daily dosing. Dose-proportional pharmacokinetics. | [2] |
| Multiple Ascending Dose | Safe and well-tolerated. Confirmed suitability for once-daily dosing. Ex-vivo zymosan challenge showed up to 90% HNE inhibition at trough (24 hrs post-dose), confirming target engagement. | [3] |
Phase IIa Study (Non-CF Bronchiectasis)
A randomized, double-blind, placebo-controlled trial (NCT01818544) was conducted to assess the safety and tolerability of 1 mg BAY-85-8501 administered once daily for 28 days in 94 patients with non-CF BE.[7][10]
-
Primary Outcome (Safety): The drug demonstrated a favorable safety and tolerability profile. Treatment-emergent adverse events (TEAEs) were reported in 66% of patients on BAY-85-8501 compared to 77% on placebo, with most being mild or moderate.[7]
-
Secondary Outcomes (Efficacy & Biomarkers):
-
Target Engagement: A statistically significant decrease in HNE activity in blood following ex-vivo zymosan challenge was observed in the treatment group versus placebo (P = 0.0250).[7]
-
Clinical Endpoints: No significant changes from baseline were observed in pulmonary function parameters or health-related quality of life.[7]
-
Other Biomarkers: There were no significant differences in other inflammatory or tissue damage biomarkers in sputum, blood, or urine between the groups.[7]
-
-
Pharmacokinetics: Trough plasma concentrations reached a plateau after two weeks of daily dosing.[7]
The study concluded that while BAY-85-8501 was safe and well-tolerated, a longer treatment duration is necessary to evaluate potential clinical efficacy in this patient population.[7]
Experimental Protocols
HNE Inhibition Assay
-
Enzyme: Isolated Human Neutrophil Elastase (HNE).
-
Substrate: A suitable fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC, is used.[1]
-
Procedure: The assay is conducted at a physiological pH of 7.4. Enzyme activity is measured by monitoring the fluorescence increase upon substrate cleavage in the presence of varying concentrations of the test compound (BAY-85-8501). IC₅₀ values are then calculated from the resulting concentration-response curves.[1]
Ex-vivo Zymosan Whole Blood Challenge
-
Objective: To measure HNE inhibition in a physiological matrix, reflecting target engagement in patients.
-
Procedure: Whole blood samples are collected from subjects. Zymosan, a yeast cell wall component, is added to the blood to stimulate neutrophils and induce the release of HNE.[3][11] The activity of the released HNE is then measured in the plasma or serum supernatant. The assay is performed on samples taken before and after drug administration to quantify the level of HNE inhibition.[3][7]
Animal Model: HNE-Induced Acute Lung Injury
-
Species: Mouse.
-
Procedure:
-
Test animals are administered BAY-85-8501 orally.[5]
-
After a set period (e.g., 1 hour), animals are anesthetized, and Human Neutrophil Elastase is instilled directly into the lungs via an intratracheal route to induce injury.[5]
-
After a further period, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.
-
Endpoints are assessed from the BAL fluid and lung tissue, including hemoglobin concentration (as a measure of hemorrhage) and neutrophil count (as a measure of inflammation).[5]
-
Conclusion
This compound is a testament to a successful structure-based drug design campaign, resulting in a highly potent, selective, and orally bioavailable inhibitor of Human Neutrophil Elastase. Its development was underpinned by a strong preclinical data package demonstrating efficacy in relevant animal models of pulmonary disease. Clinical studies have confirmed its safety, tolerability, and ability to engage its target, HNE, in humans. While a short-term Phase IIa study in non-CF bronchiectasis did not meet clinical efficacy endpoints, the favorable safety profile and confirmed mechanism of action support the rationale for further investigation in longer-duration trials to fully elucidate its therapeutic potential in chronic inflammatory lung diseases.[7]
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. researchgate.net [researchgate.net]
The Role of (R)-BAY-85-8501 in the Modulation of Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of numerous inflammatory diseases. Elevated HNE activity is a key driver of tissue destruction and pro-inflammatory signaling in chronic pulmonary conditions such as bronchiectasis and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to characterize its anti-inflammatory properties.
Introduction: The Role of Human Neutrophil Elastase in Inflammation
Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a critical role in host defense by degrading components of the extracellular matrix and pathogenic proteins. However, in chronic inflammatory states, excessive or unregulated HNE activity contributes to pathological tissue damage and perpetuates the inflammatory cycle.[2] HNE has been shown to amplify inflammatory responses through the activation of cell surface receptors and the processing of cytokines and chemokines.[3][4] Consequently, the inhibition of HNE represents a promising therapeutic strategy for a range of inflammatory disorders.
This compound: A Potent and Selective HNE Inhibitor
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit HNE.[2] Its high potency and selectivity are attributed to a unique chemical structure that allows for tight binding to the active site of the HNE enzyme.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical investigations.
Table 1: Preclinical Pharmacology of this compound
| Parameter | Value | Species/Model | Reference |
| In Vitro Potency | |||
| IC50 (HNE) | 70 pM | Human | [5] |
| Ki (HNE) | 0.08 nM | Human | [6] |
| Ki (MNE) | 6 nM | Murine | [6] |
| In Vivo Efficacy | |||
| Minimal Effective Dose | 0.01 mg/kg (p.o.) | Mouse (HNE-induced lung injury) | [6] |
| Dose for significant neutrophil reduction | 0.1 mg/kg (p.o.) | Mouse (HNE-induced lung injury) | [6] |
| Dose in emphysema model | Not specified | Mouse (pPE-induced) | [5] |
| Dose in pulmonary hypertension model | 10 mg/kg (p.o.) | Rat (MCT-induced) | [5] |
| Pharmacokinetics (Rat) | |||
| Clearance (i.v.) | 0.5 L/h·kg | Rat | [5] |
| Clearance (p.o.) | 1.3 L/h·kg | Rat | [5] |
| Half-life (i.v.) | 8.5 hours | Rat | [5] |
| Half-life (p.o.) | 6.7 hours | Rat | [5] |
| Bioavailability (p.o.) | 24% | Rat | [5] |
p.o. - per os (by mouth); i.v. - intravenous; HNE - Human Neutrophil Elastase; MNE - Murine Neutrophil Elastase; pPE - Porcine Pancreatic Elastase; MCT - Monocrotaline; IC50 - half maximal inhibitory concentration; Ki - inhibition constant.
Table 2: Phase 2a Clinical Trial of this compound in Non-Cystic Fibrosis Bronchiectasis
| Parameter | Value | Details | Reference |
| Study Design | Phase 2a, randomized, double-blind, placebo-controlled | 94 patients (47 per group) | [7][8] |
| Treatment | 1 mg this compound once daily for 28 days | Oral administration | [7] |
| Primary Outcome | Safety and tolerability | Favorable safety and tolerability profile | [7] |
| Pharmacodynamic Outcome | HNE activity in blood (ex-vivo zymosan challenge) | Significantly decreased (P = 0.0250 vs. placebo) | [7] |
| Clinical Efficacy Outcomes | |||
| Pulmonary function parameters | No significant change from baseline | FEV1, FVC | [7][8] |
| Health-related quality of life | No improvement | St. George's Respiratory Questionnaire | [8] |
| Biomarker Outcomes | |||
| Sputum Interleukin-8 (IL-8) | Small increase in the BAY-85-8501 group | [7] | |
| Other inflammatory and tissue damage biomarkers | No significant differences between groups | [7] |
FEV1 - Forced Expiratory Volume in 1 second; FVC - Forced Vital Capacity.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by directly inhibiting HNE, thereby preventing the downstream signaling events initiated by this protease. Two key pathways implicated in HNE-mediated inflammation are the Toll-Like Receptor 4 (TLR4) and Protease-Activated Receptor 2 (PAR2) signaling cascades.
HNE-TLR4-NF-κB Signaling Pathway
HNE can activate TLR4, a pattern recognition receptor, leading to the recruitment of adaptor proteins such as MyD88.[4][9] This initiates a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4] Activated NF-κB translocates to the nucleus and drives the expression of various pro-inflammatory genes, including cytokines like Interleukin-8 (IL-8), a potent neutrophil chemoattractant.[1] By inhibiting HNE, this compound is expected to attenuate this pro-inflammatory signaling loop.
HNE-PAR2-MAPK Signaling Pathway
HNE can also cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[10] PAR2 activation initiates intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, involving kinases such as ERK1/2 and p38.[10] Activation of the MAPK pathway can lead to the expression of genes involved in inflammation and tissue remodeling. Inhibition of HNE by this compound would prevent the activation of PAR2 and the subsequent downstream signaling.
Detailed Experimental Methodologies
Elastase-Induced Acute Lung Injury in Mice
This model is utilized to assess the in vivo efficacy of HNE inhibitors in an acute inflammatory setting.[6]
-
Animals: Male C57BL/6J mice are commonly used.
-
Induction of Injury: A single orotracheal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (pPE) is administered to anesthetized mice.
-
Treatment: this compound is administered orally (p.o.) at varying doses (e.g., 0.003 to 30 mg/kg) one hour prior to the elastase challenge.[6]
-
Assessments:
-
Bronchoalveolar Lavage (BAL): At a specified time point post-injury (e.g., 24 hours), mice are euthanized, and a BAL is performed to collect cells and fluid from the lungs.
-
Cell Counts: Total and differential cell counts (e.g., neutrophils) in the BAL fluid are determined.
-
Protein Concentration: The total protein concentration in the BAL fluid is measured as an indicator of lung permeability and injury.
-
Hemoglobin Concentration: Measurement of hemoglobin in the BAL fluid indicates the extent of lung hemorrhage.
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of inflammation and tissue damage.
-
Ex-vivo Zymosan-Stimulated Whole Blood Assay
This assay is employed to evaluate the pharmacodynamic effect of HNE inhibitors on neutrophil activation in a more physiologically relevant matrix.[11][12]
-
Blood Collection: Fresh whole blood is collected from subjects (human or animal) into tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: Aliquots of whole blood are incubated with zymosan, a yeast cell wall component that potently activates neutrophils and induces degranulation and the release of HNE. The incubation is typically performed at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.[11]
-
Sample Processing: Following incubation, the blood samples are centrifuged to separate the plasma.
-
HNE Activity Measurement: The activity of HNE in the plasma supernatant is quantified using a specific fluorogenic or chromogenic substrate. The rate of substrate cleavage is proportional to the amount of active HNE released from the neutrophils.
-
Inhibitor Testing: To assess the inhibitory effect of a compound like this compound, blood can be collected from subjects who have been dosed with the drug, or the compound can be added directly to the whole blood in vitro prior to zymosan stimulation.
References
- 1. Neutrophil elastase up-regulates interleukin-8 via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. Neutrophil elastase promotes neointimal hyperplasia by targeting toll-like receptor 4 (TLR4)-NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-BAY-85-8501: A Potent and Selective Human Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies on (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). The information compiled herein summarizes its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, based on available preclinical data.
Core Compound Properties and Mechanism of Action
This compound is a selective, reversible, and highly potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathogenesis of various inflammatory pulmonary diseases.[1] HNE is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, leading to tissue damage.[2] this compound acts by directly binding to HNE and inhibiting its enzymatic activity, thereby mitigating its destructive effects.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through biochemical assays, demonstrating its high potency and selectivity for HNE.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Enzyme | Notes |
| IC50 | 65 pM[1] | Human Neutrophil Elastase (HNE) | |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | |
| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | |
| Selectivity | >30 µM | 21 related serine proteases | No significant inhibition observed.[3] |
| Effect on PPE | No effect | Porcine Pancreatic Elastase (PPE) |
In Vivo Pharmacology: Rodent Model of Acute Lung Injury
The efficacy of this compound has been evaluated in a rodent model of elastase-induced acute lung injury. This model mimics the damage caused by excessive HNE activity in the lungs.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Elastase-Induced Lung Injury
| Dose (mg/kg, p.o.) | Effect on Hemoglobin Concentration | Effect on Neutrophil Count |
| 0.01 | Significantly decreased | Not significant |
| 0.1 | Significantly decreased | Significant reduction |
| 0.003 - 30 | Dose-dependent effects observed | Dose-dependent effects observed |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats[4]
| Route of Administration | Clearance (L/h·kg) | Half-life (hours) | Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 8.5 | N/A |
| Oral (p.o.) | 1.3 | 6.7 | 24 |
Experimental Protocols
In Vitro HNE Inhibition Assay (Biochemical Assay)
Objective: To determine the inhibitory potency (IC50) of this compound against human neutrophil elastase.
Methodology:
-
Enzyme: Isolated human neutrophil elastase (HNE).
-
Substrate: A fluorogenic peptide substrate, MeOSuc-AAPV-AMC, is utilized.[4]
-
Assay Principle: The assay measures the fluorescence generated by the enzymatic cleavage of the substrate by HNE. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.
-
General Procedure:
-
HNE is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-based buffer, pH 7.5).[5]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is monitored over time using a plate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
-
In Vivo Elastase-Induced Acute Lung Injury Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of HNE-mediated lung damage.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.[6]
-
Induction of Lung Injury: A single orotracheal or intranasal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE) is administered to anesthetized mice.[7][8] The dose of elastase is optimized to induce a reproducible inflammatory response and lung injury.
-
Test Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.003 to 30 mg/kg) prior to the elastase challenge.
-
Assessment of Lung Injury: At a specified time point after elastase instillation, the following parameters are typically assessed:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (especially neutrophils) are determined.[5]
-
Lung Histology: Lung tissue is collected, fixed, and stained to evaluate inflammation, edema, and structural damage.
-
Lung Function Tests: Parameters such as lung compliance and resistance can be measured.
-
Biomarkers: Hemoglobin concentration in BAL fluid (as an indicator of hemorrhage) and levels of inflammatory cytokines can be measured.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Human Neutrophil Elastase in Inflammation
Caption: HNE-mediated inflammatory signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of (R)-BAY-85-8501: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective Human Neutrophil Elastase Inhibitor
This technical guide provides a comprehensive overview of (R)-BAY-85-8501, a novel, potent, and selective inhibitor of human neutrophil elastase (HNE). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HNE in inflammatory pulmonary diseases. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways.
Introduction: The Role of Human Neutrophil Elastase in Pulmonary Disease
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive or unregulated activity contributes to the pathology of several chronic inflammatory lung diseases.[1] In conditions such as non-cystic fibrosis bronchiectasis (NCFB), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI), an imbalance between proteases like HNE and their endogenous inhibitors leads to the degradation of lung matrix components, including elastin.[1] This enzymatic destruction results in tissue damage, impaired mucociliary clearance, and a self-perpetuating cycle of inflammation, ultimately leading to a progressive decline in lung function.[2] Consequently, the inhibition of HNE presents a promising therapeutic strategy for these debilitating conditions.
This compound: A Profile of a Picomolar HNE Inhibitor
This compound is a selective and reversible inhibitor of HNE, demonstrating picomolar potency.[3] Its development was aimed at restoring the protease/anti-protease balance in inflammatory pulmonary diseases.[4][5]
Mechanism of Action
This compound directly binds to the active site of HNE, preventing its enzymatic activity. This inhibition is reversible, which can be advantageous in a therapeutic context. By neutralizing HNE, this compound is expected to mitigate the downstream pathological effects of excessive elastase activity, including tissue degradation and perpetuation of the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 65 pM | Human | [3] |
Table 2: Preclinical Efficacy in a Mouse Model of Acute Lung Injury
| Parameter | Dose | Route of Administration | Effect | Reference |
| Minimal Effective Dose | 0.01 mg/kg | Oral | Amelioration of pulmonary inflammation | [5] |
Table 3: Pharmacokinetic Parameters from a Phase I First-in-Man Study (Single Ascending Dose)
| Parameter | Value | Population | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | Healthy male subjects | [4] |
| Mean Half-life (t1/2) | 145 - 175 hours | Healthy male subjects | [4] |
| Elimination | Minor renal elimination (<4% unchanged) | Healthy male subjects | [4] |
Table 4: Phase IIa Clinical Trial in Non-Cystic Fibrosis Bronchiectasis (1 mg once daily for 28 days)
| Parameter | This compound Group (n=47) | Placebo Group (n=47) | p-value | Reference |
| Patients with Treatment-Emergent Adverse Events (TEAEs) | 31 (66%) | 36 (77%) | - | [6] |
| Serious TEAEs (not study-drug related) | 3 | 1 | - | [6] |
| Change in HNE activity in blood (post-zymosan challenge) | Significant decrease | - | 0.0250 | [6] |
| Change in sputum HNE activity | No significant change | No significant change | - | [7] |
| Change in pulmonary function parameters | No significant change | No significant change | - | [6] |
| Change in health-related quality of life | No improvement | No improvement | - | [6] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
In Vitro HNE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.
Methodology:
-
Reagents: Purified human neutrophil elastase, a fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with 0.05% Triton X-100, pH 7.5), and this compound at various concentrations.
-
Procedure:
-
HNE enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader at an appropriate excitation/emission wavelength (e.g., 380 nm/460 nm).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis: The percentage of HNE inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Zymosan-Stimulated Whole Blood Assay
Objective: To assess the ability of this compound to inhibit HNE activity in a more physiologically relevant ex vivo system.
Methodology:
-
Sample Collection: Freshly drawn whole blood is collected from subjects (e.g., healthy volunteers or patients).
-
Reagents: Zymosan A (a yeast cell wall preparation), RPMI 1640 medium, and a specific HNE substrate.
-
Procedure:
-
Whole blood is incubated with zymosan A at 37°C for a defined period (e.g., 1 hour) to stimulate neutrophil degranulation and the release of HNE.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
HNE activity in the plasma is measured by adding a specific substrate and monitoring its cleavage over time.
-
-
Application in Clinical Trials: In clinical trials of this compound, this assay was performed on blood samples taken from patients at baseline and after treatment to evaluate target engagement in the systemic circulation.[6]
Protease-Induced Acute Lung Injury Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of acute lung inflammation.
Methodology:
-
Animal Model: Male BALB/c or C57BL/6 mice are commonly used.
-
Induction of Injury:
-
Mice are anesthetized, and a single intratracheal or intranasal instillation of human neutrophil elastase is administered to induce acute lung injury.
-
-
Treatment: this compound is administered orally at various doses at a specified time point before the elastase challenge.
-
Endpoint Analysis:
-
At a predetermined time after the elastase instillation (e.g., 24 or 48 hours), animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.
-
BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and protein concentration (as a marker of vascular permeability).
-
Lung tissue can be collected for histological analysis to assess inflammation and tissue damage.
-
-
Data Analysis: The effects of this compound on the various endpoints are compared to a vehicle-treated control group.
Visualizing the Pathophysiological and Therapeutic Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by HNE and the workflow of preclinical evaluation for an HNE inhibitor like this compound.
Caption: HNE-mediated inflammatory cascade and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for an HNE inhibitor like this compound.
Therapeutic Potential and Future Directions
This compound has demonstrated potent HNE inhibition in vitro and efficacy in a preclinical model of lung inflammation.[3][5] The first-in-man study established a favorable safety and pharmacokinetic profile, supporting once-daily dosing.[4]
The subsequent Phase IIa trial in patients with non-cystic fibrosis bronchiectasis confirmed the safety and tolerability of a 1 mg once-daily dose over 28 days.[6] While the study did not show significant improvements in lung function or a reduction in sputum HNE activity, it did demonstrate target engagement in the systemic circulation, as evidenced by a significant decrease in HNE activity in blood following zymosan challenge.[6][7]
The lack of effect on sputum HNE and clinical endpoints in the relatively short duration of the Phase IIa study suggests that a longer treatment period may be necessary to observe clinical efficacy in a chronic disease like bronchiectasis.[6] Furthermore, the discrepancy between systemic and lung-specific target engagement highlights the challenges of oral drug delivery to the site of inflammation in the airways.
Future research should focus on:
-
Longer-term clinical trials: To adequately assess the potential for this compound to modify disease progression and reduce exacerbations in chronic pulmonary conditions.
-
Biomarker development: To identify patient populations most likely to respond to HNE inhibitor therapy and to better measure target engagement in the lungs.
-
Alternative delivery routes: Exploring inhaled formulations of HNE inhibitors could potentially increase drug concentrations at the site of action and improve efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells [mdpi.com]
- 3. Frontiers | Elastase-Induced Parenchymal Disruption and Airway Hyper Responsiveness in Mouse Precision Cut Lung Slices: Toward an Ex vivo COPD Model [frontiersin.org]
- 4. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-BAY-85-8501: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2] HNE is stored in the azurophil granules of neutrophils and, upon release, can degrade components of the extracellular matrix, such as elastin and collagen.[2] This activity contributes to tissue damage in conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis.[2] this compound has been identified as a promising therapeutic candidate due to its high potency and selectivity, offering a mechanism to restore the protease-antiprotease balance in affected tissues.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against human neutrophil elastase has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Enzyme | Assay Type | Reference |
| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | Biochemical | [1][4] |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | Biochemical | [1][5] |
Signaling Pathway
Human neutrophil elastase (HNE) plays a critical role in the inflammatory cascade and tissue remodeling. The following diagram illustrates a simplified signaling pathway involving HNE and the inhibitory action of this compound.
Caption: Simplified signaling pathway of HNE-mediated tissue damage and its inhibition by this compound.
Experimental Protocols
Biochemical Assay: HNE Enzyme Activity Inhibition
This protocol describes a fluorometric assay to determine the in vitro potency of this compound against isolated human neutrophil elastase.
Experimental Workflow
Caption: Workflow for the biochemical HNE enzyme activity inhibition assay.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.1% (w/v) Brij-35)
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader (capable of kinetic measurements)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup: To each well of a 96-well plate, add the appropriate volume of assay buffer.
-
Compound Addition: Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Enzyme Addition: Add a pre-determined concentration of HNE to each well.
-
Incubation: Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to each well.[2]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of HNE Release from Stimulated Neutrophils
This protocol outlines a method to assess the ability of this compound to inhibit the activity of HNE released from stimulated human neutrophils.
Experimental Workflow
Caption: Workflow for the cell-based HNE inhibition assay using stimulated neutrophils.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Neutrophil isolation medium (e.g., Lymhoprep™)
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Fluorogenic HNE substrate (as in the biochemical assay)
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method with a medium like Lymhoprep™. Ensure red blood cell lysis is performed. Resuspend the isolated neutrophils in an appropriate cell culture medium.
-
Cell Plating: Plate the isolated neutrophils into a 96-well plate at a density of approximately 5 x 10^5 cells per well.[1]
-
Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells containing neutrophils. Allow for a pre-incubation period.
-
Neutrophil Stimulation: Stimulate the neutrophils to release HNE by adding a final concentration of 50 nM PMA to each well.[1]
-
Incubation: Incubate the plate for a suitable time (e.g., 3 hours) to allow for neutrophil activation and HNE release.[1]
-
HNE Activity Measurement:
-
Carefully collect the supernatant from each well.
-
In a separate 96-well black plate, add the supernatant and the fluorogenic HNE substrate.
-
Measure the fluorescence as described in the biochemical assay protocol.
-
-
Data Analysis:
-
Calculate the HNE activity in each sample.
-
Normalize the activity relative to the PMA-stimulated vehicle control (100% activity) and unstimulated cells (basal activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine its inhibitory effect in a cellular context.
-
Selectivity
This compound demonstrates high selectivity for HNE. In broader panel screening, it showed no significant inhibition against 21 other related serine proteases at concentrations up to >30 µM.[4] This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 5. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY-85-8501 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] High HNE activity is associated with conditions such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension due to its role in extracellular matrix degradation and modulation of inflammatory responses.[2][3][4] this compound has demonstrated efficacy in several preclinical rodent models of lung disease, highlighting its therapeutic potential.[2][5][6]
These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in established animal models of lung injury and disease.
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of HNE-Induced Acute Lung Injury.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Hemoglobin Concentration (relative units) | Neutrophil Count (relative units) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 0.01 | Significantly Decreased | No Significant Effect |
| This compound | 0.1 | Significantly Decreased | Significantly Decreased |
Table 2: Efficacy of this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension.[5]
| Treatment Group | Right Ventricular Systolic Pressure (mmHg, Mean ± SEM) | Right Ventricular Hypertrophy (RV/LV+S, Mean ± SEM) |
| Control | 21 ± 0.48 | 0.29 ± 0.01 |
| MCT + Vehicle | Severely Elevated | Marked Increase |
| MCT + this compound (10 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Note: Specific numerical values for the MCT + Vehicle and MCT + this compound groups were not available in the provided search results.
Table 3: Efficacy of this compound in a Mouse Model of Porcine Pancreatic Elastase-Induced Emphysema.[3][7]
| Treatment Group | Right Ventricular Systolic Pressure (mmHg, Mean ± SEM) | Right Ventricular Hypertrophy (RV/(LV+S), Mean ± SEM) | Exercise Capacity (Running Distance) | Exercise Capacity (Top Speed) |
| Control | 21 ± 0.48 | 0.29 ± 0.01 | Baseline | Baseline |
| pPE + Vehicle | 30.61 ± 2.53 | 0.40 ± 0.03 | Reduced | Reduced |
| pPE + this compound | 25.74 ± 0.53 | 0.31 ± 0.01 | Significantly Larger vs. Vehicle | Higher vs. Vehicle |
*p<0.05 vs. vehicle
Experimental Protocols
Protocol 1: Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Mice
This model assesses the ability of this compound to prevent acute lung injury directly induced by HNE.[1]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate solution for preclinical oral dosing)
-
Human Neutrophil Elastase (HNE)
-
Male C57Bl/6J mice
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Materials for hemoglobin and neutrophil analysis
Procedure:
-
Animal Acclimatization: Acclimatize male C57Bl/6J mice for at least one week before the experiment.
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle for oral administration.
-
Administer this compound orally (p.o.) to mice at various doses (e.g., 0.01, 0.1 mg/kg).[1]
-
Administer the vehicle to the control group.
-
-
Induction of Lung Injury:
-
One hour after the administration of this compound or vehicle, anesthetize the mice.
-
Instill HNE orotracheally to induce lung injury.[1]
-
-
Endpoint Analysis:
-
At a predetermined time point after HNE instillation (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Measure hemoglobin concentration in the BAL fluid as an indicator of lung hemorrhage.
-
Perform total and differential cell counts on the BAL fluid to quantify neutrophil infiltration.
-
Protocol 2: Monocrotaline-Induced Pulmonary Hypertension in Rats
This model evaluates the therapeutic effect of this compound on established pulmonary hypertension and associated right ventricular remodeling.[5]
Materials:
-
This compound
-
Vehicle for administration
-
Monocrotaline (MCT)
-
Male Sprague-Dawley rats
-
Equipment for subcutaneous injection
-
Echocardiography system or pressure transducer for measuring right ventricular systolic pressure
-
Materials for heart tissue collection and analysis
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (MCT) to induce pulmonary hypertension.[5]
-
-
This compound Treatment:
-
From day 14 to day 28 post-MCT injection, treat the rats with this compound (e.g., 10 mg/kg) or vehicle daily.[5]
-
-
Endpoint Analysis:
-
At the end of the treatment period (day 28), perform hemodynamic measurements to assess right ventricular systolic pressure.
-
Euthanize the rats and excise the hearts.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to determine the ratio of RV weight to LV+S weight (Fulton Index), a measure of right ventricular hypertrophy.
-
Protocol 3: Porcine Pancreatic Elastase (PPE)-Induced Emphysema in Mice
This model assesses the ability of this compound to mitigate the development of emphysema, pulmonary hypertension, and exercise intolerance.[3][7]
Materials:
-
This compound
-
Vehicle for administration
-
Porcine Pancreatic Elastase (PPE)
-
Male C57Bl/6J mice
-
Anesthesia
-
Equipment for orotracheal administration
-
Treadmill for exercise capacity testing
-
Equipment for hemodynamic measurements and heart tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize male C57Bl/6J mice for at least one week.
-
Baseline Measurements:
-
Assess baseline exercise capacity (running distance and top speed) on a treadmill.
-
-
Induction of Emphysema:
-
This compound Treatment:
-
Administer this compound or vehicle to the mice daily for the duration of the study (e.g., 21 days).
-
-
Endpoint Analysis (Day 21):
Mandatory Visualization
Caption: Signaling pathway of HNE and its inhibition by this compound.
Caption: Experimental workflow for HNE-induced acute lung injury model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for (R)-BAY-85-8501 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501, also known as brensocatib, is a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the lungs, such as acute lung injury (ALI) and non-cystic fibrosis bronchiectasis.[1][2] These application notes provide a comprehensive overview of the recommended dosage of this compound for preclinical animal studies, based on available literature. Detailed experimental protocols and a summary of its mechanism of action are included to guide researchers in their study design.
Mechanism of Action: Inhibition of Human Neutrophil Elastase
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of human neutrophil elastase. HNE is a key mediator of tissue damage and inflammation in various pulmonary diseases.[1][2] During an inflammatory response, neutrophils release HNE, which can degrade components of the extracellular matrix, leading to tissue destruction. By inhibiting HNE, this compound helps to mitigate this damage and reduce the inflammatory cascade.
Below is a diagram illustrating the signaling pathway of HNE in acute lung injury and the point of intervention for this compound.
Caption: Signaling pathway of HNE in acute lung injury and inhibition by this compound.
Recommended Dosage in Animal Studies
The recommended dosage of this compound for animal studies is primarily derived from a murine model of elastase-induced acute lung injury. The compound has been shown to be efficacious when administered orally.
Table 1: Recommended Dosage of this compound in a Mouse Model of Acute Lung Injury
| Animal Model | Route of Administration | Dosage Range | Study Outcome | Reference |
| Mouse (Elastase-induced ALI) | Oral (p.o.) | 0.003 - 30 mg/kg | Dose-dependent reduction in lung hemorrhage and neutrophil infiltration. | [2] |
Experimental Protocols
This section provides a detailed protocol for an elastase-induced acute lung injury model in mice, incorporating the administration of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of ALI.
Materials
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Human Neutrophil Elastase (HNE)
-
Saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Experimental animals (e.g., male C57BL/6 mice, 8-12 weeks old)
Procedure
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the assigned treatment (vehicle or this compound) to each animal via oral gavage. A typical volume for oral gavage in mice is 5-10 mL/kg.
-
The administration should be performed 1 hour prior to the induction of acute lung injury.[2]
-
-
Anesthesia: Anesthetize the animals using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Acute Lung Injury Induction:
-
Position the anesthetized animal in a supine position.
-
Carefully expose the trachea through a small incision.
-
Instill a solution of human neutrophil elastase in saline directly into the lungs via orotracheal instillation. The exact concentration and volume of HNE should be optimized based on pilot studies to induce a consistent level of lung injury.
-
-
Post-Injury Monitoring:
-
Allow the animals to recover from anesthesia on a warming pad.
-
Monitor the animals for signs of distress.
-
-
Endpoint Analysis:
-
At a predetermined time point post-injury (e.g., 24 or 48 hours), euthanize the animals.
-
Collect biological samples for analysis, which may include:
-
Bronchoalveolar Lavage Fluid (BALF): To assess inflammatory cell infiltration (e.g., neutrophil count) and protein leakage (as a measure of alveolar-capillary barrier integrity).
-
Lung Tissue: For histological examination to evaluate the extent of lung injury, edema, and inflammation.
-
-
Data Presentation
The following table provides a template for summarizing quantitative data from animal studies investigating the efficacy of this compound.
Table 2: Template for Summarizing Efficacy Data of this compound in an ALI Mouse Model
| Treatment Group | Dose (mg/kg) | n | BALF Total Cell Count (x10^5) | BALF Neutrophil Count (x10^4) | BALF Protein Concentration (µg/mL) | Lung Injury Score (Histology) |
| Sham | - | |||||
| Vehicle + HNE | - | |||||
| This compound + HNE | 0.01 | |||||
| This compound + HNE | 0.1 | |||||
| This compound + HNE | 1 | |||||
| This compound + HNE | 10 |
Conclusion
This compound is a promising therapeutic agent for inflammatory lung diseases, with demonstrated efficacy in preclinical animal models. The provided dosage information and experimental protocols offer a solid foundation for researchers to design and conduct their own in vivo studies. It is recommended that investigators perform pilot studies to determine the optimal dosage and experimental conditions for their specific animal model and research question.
References
- 1. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-BAY-85-8501 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501, a potent and highly selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a crucial role in the degradation of extracellular matrix proteins, including elastin.[3][4] Dysregulation of HNE activity is implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the lungs.[3][4] BAY-85-8501 has demonstrated efficacy in preclinical models of acute lung injury.[4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.
Quantitative Data Summary
The following tables summarize the key properties and in vitro activity of BAY-85-8501. While this compound is the less active enantiomer, the data for the racemate or the active (S)-enantiomer is highly relevant for experimental design.
Table 1: Physicochemical and Pharmacological Properties of BAY-85-8501
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇F₃N₄O₃S | [1] |
| Molecular Weight | 474.46 g/mol | [1] |
| Target | Human Neutrophil Elastase (HNE) | [1] |
| IC₅₀ (HNE) | 65 pM | [1] |
| Kᵢ (HNE) | 0.08 nM | [5] |
| Solubility | 200 mg/mL in DMSO | [1] |
Table 2: In Vitro Inhibition of Human Neutrophil Elastase Activity by BAY-85-8501
| Concentration (µM) | Inhibition of HNE Activity | Significance (vs. Control) |
| 12.5 | Significant | p < 0.0001 |
| 25 | Significant | p < 0.0001 |
| 50 | Significant | p < 0.0001 |
| (Data derived from a study on isolated human neutrophils stimulated with PMA)[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of Human Neutrophil Elastase (HNE) and a general experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-85-8501 solubility and formulation for research
For Research Use Only
Introduction
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2][3][4] HNE is stored in the azurophil granules of neutrophils and, upon release, can degrade components of the extracellular matrix, leading to tissue damage.[2][5] Elevated HNE activity is associated with several pulmonary conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and acute lung injury.[2][6] this compound offers a valuable tool for researchers studying the role of HNE in these and other inflammatory processes. These application notes provide detailed information on the solubility and formulation of this compound for preclinical research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₇F₃N₄O₃S |
| Molecular Weight | 474.46 g/mol |
| CAS Number | 1161921-82-9 |
| Appearance | Solid |
Solubility Data
This compound exhibits solubility in various organic solvents, with dimethyl sulfoxide (DMSO) being a common choice for preparing stock solutions for in vitro studies.
| Solvent | Concentration | Notes |
| DMSO | 200 mg/mL (421.53 mM) | Ultrasonic treatment may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Formulation Protocols
The following protocols describe the preparation of this compound formulations for common research applications.
In Vitro Studies
For in vitro experiments, stock solutions are typically prepared in DMSO and then further diluted in aqueous buffers or cell culture media.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vivo Studies
For in vivo administration, this compound can be formulated as a suspension or a clear solution, depending on the required dose and administration route.
Protocol 2: Preparation of a Vehicle for Oral Administration (Suspension)
A common vehicle for oral gavage in rodent models is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, combine 10% DMSO stock solution, 40% PEG300, and 5% Tween-80.
-
Mix the components thoroughly until a homogenous solution is formed.
-
Add 45% saline to the mixture and vortex until a uniform suspension is achieved. This formulation can yield a clear solution at concentrations of at least 5 mg/mL.[1]
Protocol 3: Preparation of a Vehicle for Oral Administration (Corn Oil)
For longer-term studies, a corn oil-based formulation may be more suitable.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly to ensure a uniform suspension. This formulation can also yield a clear solution at concentrations of at least 5 mg/mL.[1]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for preparing and using this compound in research.
Caption: Workflow for this compound Preparation and Use.
Signaling Pathway
This compound exerts its effect by inhibiting human neutrophil elastase (HNE). HNE is a key mediator in inflammatory signaling cascades, particularly in the lungs. The diagram below illustrates some of the pathways influenced by HNE activity.
Caption: Simplified Signaling Pathway of HNE and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY-85-8501 (Brensocatib) in a Bronchiectasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501, also known as Brensocatib, is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE)[1][2][3][4][5][6][7]. It is not a soluble guanylate cyclase (sGC) activator. HNE is a serine protease implicated in the pathogenesis of several inflammatory pulmonary diseases, including non-cystic fibrosis bronchiectasis (NCFB)[1][2][4][6]. In bronchiectasis, an excess of HNE activity contributes to tissue destruction, inflammation, and impaired mucociliary clearance[2][4]. By inhibiting HNE, this compound aims to restore the protease/anti-protease balance in the lungs, thereby reducing inflammation and preventing further lung damage[2][4][8].
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical bronchiectasis model.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Protease-Induced Acute Lung Injury Model in Mice
| Dosage (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| 0.01 | Hemoglobin concentration in BALF | Significantly decreased | [2][3] |
| 0.1 | Neutrophil count in BALF | Significantly decreased | [3] |
Note: Data from a protease-induced acute lung injury model, which shares pathophysiological features with bronchiectasis, particularly the role of neutrophil elastase.
Table 2: Pharmacokinetic Profile of this compound in Healthy Male Subjects (Single Dose Escalation)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | [5] |
| Mean Half-life (t1/2) | Up to 145 - 175 hours | [5] |
| Dosing Regimen | Once daily | [5] |
| Elimination | Minor renal elimination of unchanged drug (<4%) | [5] |
Experimental Protocols
Animal Model of Bronchiectasis
Several animal models can be utilized to induce bronchiectasis-like pathology. A common approach involves the instillation of a bacterial component or protease to initiate a chronic inflammatory response. The βENaC-transgenic mouse is also a recognized model for cystic fibrosis-like lung disease and early bronchiectasis[9]. The choice of model will depend on the specific research question. Below is a generalized protocol for a lipopolysaccharide (LPS)-induced model of chronic pulmonary inflammation and airway damage, relevant to bronchiectasis.
Protocol: LPS-Induced Chronic Pulmonary Inflammation Model in Mice
-
Animal Selection: Use 8-10 week old C57BL/6 mice. House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
LPS Instillation:
-
Anesthetize mice using a suitable anesthetic (e.g., isoflurane).
-
Intratracheally instill a low dose of LPS (e.g., 1-5 µg in 50 µL of sterile saline) once a week for 4-8 weeks to establish chronic inflammation. A control group should receive sterile saline.
-
-
Monitoring: Monitor animal weight and general health status regularly.
-
Confirmation of Bronchiectasis-like Features: At the end of the induction period, a subset of animals should be euthanized to confirm the development of key bronchiectasis features, such as airway wall thickening, inflammatory cell infiltration, and mucus hypersecretion, through histology.
Administration of this compound
This compound is orally bioavailable[4].
Protocol: Oral Administration of this compound
-
Drug Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Regimen: Based on preclinical data in an acute lung injury model, a starting dose of 0.1 mg/kg once daily can be considered[3]. Dose-response studies (e.g., 0.01, 0.1, and 1 mg/kg) are recommended to determine the optimal effective dose in the chronic bronchiectasis model.
-
Administration: Administer the prepared suspension or placebo (vehicle) to the mice via oral gavage. Treatment should commence after the establishment of the bronchiectasis phenotype and continue for a predetermined period (e.g., 4 weeks).
Outcome Measures and Analysis
A comprehensive evaluation of the therapeutic efficacy of this compound should include functional, biochemical, and histological assessments.
Protocol: Efficacy Evaluation
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
At the end of the treatment period, euthanize the animals and perform a bronchoalveolar lavage with sterile saline.
-
Measure total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
Quantify key inflammatory cytokines (e.g., IL-1β, TNF-α, KC) in the BALF using ELISA or multiplex assays.
-
Measure active neutrophil elastase levels in the BALF using a specific activity assay.
-
-
Histopathology:
-
Perfuse and fix the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and airway remodeling.
-
Use Periodic acid-Schiff (PAS) staining to evaluate mucus production.
-
Perform immunohistochemistry for markers of inflammation (e.g., MPO for neutrophils) and tissue damage.
-
-
Lung Function Measurement:
-
Assess lung function parameters such as airway hyperresponsiveness, compliance, and resistance using a lung function measurement system (e.g., FlexiVent).
-
-
Biomarker Analysis:
-
Measure levels of desmosine and isodesmosine (biomarkers of elastin degradation) in urine or plasma.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in bronchiectasis.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Non-Steroidal Mineralocorticoid Receptor (MR) Antagonist Administration in Mice
Note on Compound (R)-BAY-85-8501: Initial analysis of scientific literature indicates that the compound this compound is primarily identified as a selective and potent inhibitor of Human Neutrophil Elastase (HNE), with research focusing on its application in pulmonary diseases such as bronchiectasis and acute lung injury[1][2][3][4]. The user's request specifies protocols for this compound as a mineralocorticoid receptor (MR) antagonist. To provide an accurate and useful guide in line with the user's intended application, this document will detail the administration and application of a representative non-steroidal MR antagonist in mice, as the requested protocols are characteristic of compounds in that class, such as finerenone or eplerenone, rather than this compound[5][6][7].
Introduction
Non-steroidal mineralocorticoid receptor (MR) antagonists are a class of drugs that selectively block the MR, a nuclear receptor involved in fluid and electrolyte balance, inflammation, and fibrosis[6][8]. Inappropriate activation of the MR is implicated in the pathophysiology of various cardiorenal diseases[9][10]. These antagonists are crucial research tools for investigating the role of MR in preclinical mouse models of heart failure, hypertension, and chronic kidney disease[11][12][13].
Mechanism of Action
The mineralocorticoid receptor is activated by ligands such as aldosterone. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to hormone response elements on DNA, initiating the transcription of genes that contribute to inflammation and fibrosis. Non-steroidal MR antagonists are competitive inhibitors that bind to the MR's ligand-binding domain, preventing a conformational change necessary for co-regulator recruitment and subsequent gene transcription[7]. This blockade mitigates the downstream pathological effects of MR overactivation[6][14].
Caption: Antagonistic action of a non-steroidal MRA on the mineralocorticoid receptor signaling pathway.
Applications in Murine Models
Non-steroidal MR antagonists are widely used in mouse models to study and therapeutically target:
-
Diabetic Kidney Disease: To reduce albuminuria and prevent glomerulosclerosis and tubulointerstitial fibrosis[5][11][15][16].
-
Heart Failure: To attenuate cardiac remodeling, reduce cardiac fibrosis, and improve ventricular function[12][13][17].
-
Hypertension: To investigate blood pressure regulation and prevent end-organ damage[9].
Experimental Protocols
The following protocols are generalized for the administration of a non-steroidal MR antagonist to mice. Dosage, vehicle, and administration frequency should be optimized for the specific compound and experimental model.
Formulation for Oral Administration
Most non-steroidal MR antagonists are hydrophobic and require a suspension vehicle for oral administration. A common and effective vehicle is an aqueous solution of 0.5% to 1% carboxymethylcellulose (CMC) or methylcellulose[18].
Materials:
-
Non-steroidal MR antagonist powder
-
Sterile 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle or a tube-based homogenizer
-
Calibrated scale
-
Sterile conical tubes
Procedure:
-
Calculate the total amount of compound needed based on the dosage (e.g., 1-10 mg/kg), number of mice, and treatment duration.
-
Accurately weigh the required mass of the MR antagonist powder.
-
Place the powder in a mortar or a suitable sterile tube.
-
Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle (or homogenize) to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Gradually add the remaining volume of the CMC vehicle while continuously mixing to achieve the final desired concentration.
-
Ensure the final mixture is a homogenous suspension. Store at 4°C for short-term use; prepare fresh suspensions regularly as determined by compound stability.
Administration via Oral Gavage
Oral gavage is a standard method for ensuring precise dosing in mice[19].
Materials:
-
Prepared MR antagonist suspension
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved oral gavage needles with a ball tip
-
Animal scale
Procedure:
-
Before each dosing session, thoroughly vortex the stock suspension to ensure uniformity.
-
Weigh each mouse to calculate the precise volume to be administered (typical gavage volume is 5-10 mL/kg).
-
Draw the calculated volume into the 1 mL syringe fitted with the gavage needle.
-
Gently but firmly restrain the mouse, ensuring the head and body are aligned to create a straight path to the esophagus.
-
Carefully insert the ball-tipped needle into the side of the mouth, pass it over the tongue, and advance it gently along the esophagus. Do not force the needle.
-
Slowly dispense the liquid.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of respiratory distress or discomfort.
Caption: Workflow for the preparation and oral administration of a non-steroidal MR antagonist in mice.
Representative Data
The following tables summarize typical quantitative outcomes from studies using non-steroidal MR antagonists in established mouse models of cardiac and renal disease.
Table 1: Effects of a Non-Steroidal MRA in a Mouse Model of Heart Failure (Data are representative and presented as Mean ± SEM)
| Parameter | Vehicle Control | MRA (10 mg/kg/day) | p-value |
| Left Ventricular Ejection Fraction (%) | 32.4 ± 2.5 | 45.1 ± 3.0 | < 0.01 |
| Cardiac Interstitial Fibrosis (%) | 15.8 ± 1.9 | 7.2 ± 1.1 | < 0.01 |
| Heart Weight to Body Weight Ratio (mg/g) | 8.1 ± 0.5 | 6.5 ± 0.4 | < 0.05 |
| BNP mRNA Expression (fold change) | 4.5 ± 0.6 | 1.8 ± 0.3 | < 0.01 |
Table 2: Effects of a Non-Steroidal MRA in a db/db Mouse Model of Diabetic Nephropathy (Data are representative and presented as Mean ± SEM)
| Parameter | Vehicle Control | MRA (3 mg/kg/day) | p-value |
| Urinary Albumin-to-Creatinine Ratio (μg/mg) | 310 ± 45 | 145 ± 28 | < 0.01 |
| Glomerular Sclerosis Index (0-4) | 2.9 ± 0.3 | 1.6 ± 0.2 | < 0.05 |
| Renal TGF-β1 mRNA (fold change) | 3.8 ± 0.4 | 1.5 ± 0.2 | < 0.01 |
| Podocyte Number per Glomerulus | 8.5 ± 0.9 | 12.1 ± 1.1 | < 0.05 |
References
- 1. researchgate.net [researchgate.net]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Mineralocorticoid Receptor Antagonists in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mineralocorticoid Receptor Antagonism Prevents the Synergistic Effect of Metabolic Challenge and Chronic Kidney Disease on Renal Fibrosis and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Mineralocorticoid receptor antagonist reduces renal injury in rodent models of types 1 and 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Human Neutrophil Elastase Activity with (R)-BAY-85-8501: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation, HNE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and acute lung injury (ALI).[1][3] This has made HNE a key therapeutic target.[3]
(R)-BAY-85-8501 is a novel, potent, and highly selective reversible inhibitor of HNE.[3] Its picomolar activity and favorable pharmacokinetic profile make it a valuable tool for studying the role of HNE in disease and a promising candidate for therapeutic intervention.[3][4] These application notes provide detailed protocols for utilizing this compound to measure and inhibit HNE activity in various experimental settings.
Quantitative Data for this compound
The inhibitory potency of this compound against HNE and other related proteases has been determined in various studies. A summary of these quantitative data is presented below for easy comparison.
| Parameter | Target Enzyme | Value | Reference |
| IC50 | Human Neutrophil Elastase (HNE) | 65 pM | [4] |
| Ki | Human Neutrophil Elastase (HNE) | 0.08 nM | [4] |
| Ki | Mouse Neutrophil Elastase (MNE) | 6 nM | [4] |
| IC50 | Proteinase 3 (PR3) | 101 nM |
Experimental Protocols
In Vitro HNE Enzyme Activity Assay
This protocol describes the direct measurement of HNE inhibition by this compound using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic HNE substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).
-
In a 96-well plate, add a fixed amount of HNE enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing HNE.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare the MeOSuc-AAPV-AMC substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at 37°C. The cleavage of AMC from the substrate by HNE results in a fluorescent signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value of this compound.
Ex Vivo Zymosan-Stimulated Whole Blood Assay
This assay measures the ability of this compound to inhibit HNE released from neutrophils in a more physiologically relevant whole blood environment.[3][5]
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin or EDTA)
-
This compound
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Plasma or serum collection tubes
-
HNE activity assay kit or reagents (as described in Protocol 1)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare a zymosan suspension in PBS.
-
Add the zymosan suspension to the pre-incubated blood samples to stimulate neutrophil degranulation and HNE release. A typical incubation is for 30 minutes at 37°C with gentle agitation.[5]
-
Stop the stimulation by placing the samples on ice and centrifuging at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the HNE activity in the plasma samples using the in vitro HNE enzyme activity assay described in Protocol 1.
-
Determine the percentage of HNE inhibition at each concentration of this compound relative to the vehicle-treated control.
In Vivo HNE-Induced Acute Lung Injury Model in Mice
This protocol outlines a preclinical model to evaluate the efficacy of this compound in mitigating HNE-mediated lung damage.[4][6]
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Bronchoalveolar lavage (BAL) fluid collection supplies (e.g., PBS, syringe, catheter)
-
Reagents for cell counting and protein concentration measurement
Protocol:
-
Acclimatize mice to the experimental conditions.
-
Prepare a solution of this compound in the oral vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage. A typical pre-treatment time is 1 hour before HNE instillation.[4]
-
Anesthetize the mice.
-
Induce lung injury by intratracheal instillation of a specific dose of HNE dissolved in sterile saline.
-
Monitor the mice for a set period (e.g., 4-24 hours).
-
At the end of the experimental period, euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (especially neutrophils) to assess inflammation.
-
Total protein concentration as a measure of alveolar-capillary barrier permeability.
-
HNE activity.
-
-
The lungs can also be harvested for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Compare the readouts from the this compound-treated groups with the vehicle-treated group to determine the protective effect of the inhibitor.
Visualizations
HNE-Induced Mucin Signaling Pathway
Human neutrophil elastase can stimulate the production of mucins, such as MUC1 and MUC5AC, in airway epithelial cells through distinct signaling cascades.[2][7]
Caption: HNE-induced signaling pathways for MUC1 and MUC5AC expression.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in a mouse model of HNE-induced acute lung injury.
Caption: Workflow for in vivo HNE-induced lung injury model.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase and Chronic Lung Disease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis of (R)-BAY-85-8501
Introduction
(R)-BAY-85-8501, also known as (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease implicated in the pathology of various inflammatory pulmonary diseases.[1][2] The synthesis of this compound for laboratory use involves a multi-step sequence commencing with a Biginelli reaction to construct the core dihydropyrimidinone scaffold, followed by functional group modifications and a final chiral separation to isolate the desired (R)-enantiomer.[1][3] These protocols provide a detailed guide for the chemical synthesis of this compound for research purposes.
Overall Synthetic Scheme
The synthesis of this compound begins with the preparation of the racemic precursor followed by chiral resolution. The key steps involve the formation of a dihydropyrimidinone ring system, followed by oxidation and cyanation reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Racemic BAY-85-8501
This part details the synthesis of the racemic mixture of BAY-85-8501.
Step 1a: Synthesis of 4-Cyano-2-(methylthio)benzaldehyde
This starting material can be synthesized via standard methods or procured from commercial suppliers.
Step 1b: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-3-methylurea
This urea derivative can also be synthesized or commercially sourced.
Step 1c: Biginelli Reaction to form the Dihydropyrimidinone Core
The core heterocyclic structure is assembled via a three-component Biginelli reaction.
-
Reaction Diagram
Caption: Biginelli three-component reaction.
-
Protocol:
-
To a solution of 4-cyano-2-(methylthio)benzaldehyde in a suitable solvent (e.g., tetrahydrofuran), add 1-(3-(trifluoromethyl)phenyl)-3-methylurea and ethyl 2-cyano-3-methylcrotonate.
-
Add a Lewis acid catalyst (e.g., Yb(OTf)3).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the racemic dihydropyrimidinone precursor.
-
Step 1d: Oxidation of the Thioether to a Sulfone
The methylthio group is oxidized to a methylsulfonyl group.
-
Protocol:
-
Dissolve the racemic dihydropyrimidinone precursor in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
-
Step 1e: Cyanation to Yield Racemic BAY-85-8501
The final cyano group is introduced to complete the synthesis of the racemic compound.
-
Protocol:
-
To a solution of the sulfone intermediate in a suitable solvent (e.g., DMF), add a cyanide source (e.g., sodium cyanide).
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain racemic BAY-85-8501.
-
Part 2: Chiral Resolution of this compound
The desired (R)-enantiomer is separated from the racemic mixture using preparative chiral High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram
Caption: Chiral HPLC separation workflow.
-
Protocol:
-
Dissolve the racemic BAY-85-8501 in the mobile phase or a compatible solvent.
-
Set up the preparative chiral HPLC system with the appropriate chiral stationary phase column.
-
Inject the dissolved sample onto the column.
-
Elute the enantiomers with the specified mobile phase.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the two separated enantiomeric peaks.
-
Combine the fractions containing the desired (R)-enantiomer and concentrate under reduced pressure to obtain the purified product.
-
Determine the enantiomeric excess (ee) of the final product using analytical chiral HPLC.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1c | Biginelli Reaction | Yb(OTf)3, THF | 70-85 |
| 1d | Oxidation | m-CPBA, CH2Cl2 | 90-95 |
| 1e | Cyanation | NaCN, DMF | 60-75 |
| 2 | Chiral Resolution | Preparative Chiral HPLC | ~45 (for R-enantiomer) |
Table 2: Preparative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak® IA or equivalent |
| Mobile Phase | Hexane/Isopropanol or similar |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 254 nm |
| Enantiomeric Excess | >99% ee for the isolated enantiomer |
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific laboratory conditions.
References
- 1. CA2980071A1 - Method for preparation of (4s)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro pyrimidine-5-carbonitrile - Google Patents [patents.google.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profiling of (R)-BAY-85-8501 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2] HNE is released by neutrophils and can degrade components of the extracellular matrix, such as elastin, leading to tissue damage.[1] By inhibiting HNE, this compound aims to restore the protease-antiprotease balance and mitigate inflammation-driven lung injury.[1][3] These application notes provide a summary of the preclinical pharmacokinetic (PK) profile of this compound and detailed protocols for its evaluation in rodent models.
Mechanism of Action: HNE Inhibition
This compound acts as a reversible and highly potent inhibitor of human neutrophil elastase.[4] The mechanism involves the binding of the molecule to the active site of the HNE enzyme, preventing it from cleaving its substrates. This targeted inhibition helps to reduce the pathological breakdown of connective tissues in the lungs, a hallmark of diseases like non-cystic fibrosis bronchiectasis.[5][6]
Figure 1. Signaling pathway of HNE-mediated tissue damage and its inhibition by this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound determined in preclinical rat models.[7]
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Clearance (CL) | 0.5 | L/h·kg |
| Half-life (t½) | 8.5 | hours |
Table 2: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Clearance (CL/F) | 1.3 | L/h·kg |
| Half-life (t½) | 6.7 | hours |
| Bioavailability (F) | 24 | % |
Experimental Protocols
Detailed methodologies for conducting preclinical pharmacokinetic studies of this compound are provided below. These protocols are based on established practices for in vivo drug metabolism and pharmacokinetic analysis.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% Ethanol, 10% Cremophor, 80% Saline)[8]
-
Sprague Dawley rats (male, specific pathogen-free)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats for at least 3-5 days prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound via a tail vein catheter.
-
Oral (PO) Administration: Administer a single dose of this compound by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) using non-compartmental analysis software.
Figure 2. Experimental workflow for the in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing rat liver microsomes, phosphate buffer, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Bioanalysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of this compound.
Conclusion
The preclinical pharmacokinetic data for this compound in rats indicate a favorable profile with good oral bioavailability and a relatively long half-life.[7] The provided protocols offer a standardized approach for conducting further preclinical evaluations of this and similar compounds. These studies are crucial for understanding the disposition of the drug in a living system and for informing the design of subsequent clinical trials.
References
- 1. Allopregnanolone Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting human pharmacokinetics from preclinical data: volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. | BioWorld [bioworld.com]
- 8. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (R)-BAY-85-8501 insolubility in aqueous solutions
Welcome to the technical support center for (R)-BAY-85-8501. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the less active enantiomer of BAY-85-8501, which is a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease involved in the breakdown of extracellular matrix proteins and plays a significant role in inflammatory processes.[2] By inhibiting HNE, BAY-85-8501 can modulate inflammatory responses.
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions.[3] This is a critical consideration for its use in biological assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution is DMSO. A high concentration stock solution of up to 200 mg/mL in DMSO can be prepared.[3]
Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in in vitro assays?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[5][6][7]
Troubleshooting Guide: Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to address the common issue of this compound precipitation when preparing aqueous working solutions from a DMSO stock.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium.
Root Cause: This phenomenon, often referred to as "crashing out," occurs because this compound is poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted, the solvent environment changes from being predominantly organic to aqueous, leading to the compound exceeding its solubility limit and forming a precipitate.[4]
Solutions:
1. Optimize the Dilution Process:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous solution. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in your aqueous buffer. Then, add this intermediate dilution to the final volume.[4]
-
Slow Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or stirring. This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation.[4]
2. Adjust the Final Concentration of this compound:
-
The final concentration of the compound in your assay may be too high for its aqueous solubility. Try reducing the final working concentration to a level that remains soluble.
3. Minimize the Final DMSO Concentration:
-
While DMSO helps with initial solubilization, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1%.[5][6] To achieve this, you may need to prepare a more dilute initial stock solution in DMSO.
4. Visual Inspection for Precipitation:
-
After preparing your final aqueous solution, visually inspect it for any signs of precipitation. This can appear as cloudiness, fine particles, or visible crystals.[8] If precipitation is observed, the solution should not be used for experiments as the actual concentration of the dissolved compound will be unknown.
Experimental Protocols
Preparation of this compound Stock Solution
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Maximum Stock Concentration | 200 mg/mL | [3] |
| Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [9] |
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Aqueous Working Solution for In Vitro Assays
Objective: To prepare a diluted, aqueous working solution of this compound from a DMSO stock with minimal precipitation for use in cell-based or enzymatic assays.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration (e.g., ≤ 0.1%) for your experiment.
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the DMSO stock in the pre-warmed aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you could first dilute the stock 1:10 in the buffer (to 1 mM) and then 1:100 for the final dilution.
-
Final Dilution: Slowly add the calculated volume of the DMSO stock (or the intermediate dilution) to the pre-warmed aqueous buffer while gently vortexing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears clear, it is ready for use.
Signaling Pathways and Experimental Workflows
Human Neutrophil Elastase (HNE) Signaling Pathway
Human Neutrophil Elastase can trigger multiple downstream signaling cascades upon its release, contributing to inflammation and tissue remodeling. Below are diagrams illustrating some of the key pathways.
Caption: HNE-mediated signaling pathways leading to MUC1 transcription and cell proliferation.
Experimental Workflow: HNE Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound on HNE is through a fluorometric assay.
Caption: A typical workflow for an in vitro HNE inhibition assay.
Logical Relationship: Troubleshooting Insolubility
This diagram outlines the decision-making process for troubleshooting the insolubility of this compound.
Caption: Decision tree for troubleshooting this compound insolubility.
References
- 1. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prezi.com [prezi.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing (R)-BAY-85-8501 Concentration for HNE Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-BAY-85-8501 in human neutrophil elastase (HNE) inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease involved in the degradation of extracellular matrix proteins.[3][4] By inhibiting HNE, this compound can prevent tissue damage associated with inflammatory diseases.[3][4]
Q2: What is the reported IC50 value for this compound against HNE?
The reported half-maximal inhibitory concentration (IC50) for this compound against human neutrophil elastase is 65 pM.[1][5]
Q3: How should I prepare this compound for an in vitro assay?
For in vitro assays, this compound can be prepared by first creating a stock solution in a suitable solvent like DMSO.[5] Subsequently, this stock solution can be diluted in the assay buffer to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
Q4: What is a suitable starting concentration range for this compound in an HNE inhibition assay?
Given the potent picomolar IC50 of this compound, a wide range of concentrations should be tested to generate a full dose-response curve. A suggested starting range could be from 1 pM to 1 µM, using serial dilutions. This range should be optimized based on your specific experimental conditions.
Data Presentation
The following table summarizes key quantitative data for this compound in the context of an HNE inhibition assay.
| Parameter | Value | Reference |
| Target Enzyme | Human Neutrophil Elastase (HNE) | [1][2][3] |
| Inhibitor | This compound | [1][2][3] |
| IC50 | 65 pM | [1][5] |
| Inhibition Constant (Ki) | Determined by Dixon plot analysis | [6] |
| Mechanism of Inhibition | Reversible | [1] |
| Recommended Substrate | Fluorogenic Peptide Substrate (e.g., MeOSuc-AAPV-AMC) | [6][7] |
| Excitation/Emission (MeOSuc-AAPV-AMC) | ~360-400 nm / ~460-505 nm | [2][7] |
Experimental Protocols
Detailed Methodology for HNE Inhibition Assay
This protocol is a general guideline for a fluorometric HNE inhibition assay in a 96-well plate format.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare the HNE enzyme solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the HNE substrate solution in assay buffer to the desired working concentration (typically at or below the Km for the substrate to be sensitive to competitive inhibitors).[5][6]
-
-
Assay Protocol:
-
Add a defined volume of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add the HNE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HNE substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of HNE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction velocity in the presence of the inhibitor and V_control is the reaction velocity in the absence of the inhibitor (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Mandatory Visualizations
Caption: HNE release from neutrophils and its inhibition by this compound.
References
- 1. abcam.com [abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Synergistic and Antagonistic Mechanisms of Arctium lappa L. Polyphenols on Human Neutrophil Elastase Inhibition: Insights from Molecular Docking and Enzymatic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
Potential off-target effects of (R)-BAY-85-8501 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (R)-BAY-85-8501 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease released by neutrophils during inflammation, and it can degrade components of the extracellular matrix, contributing to tissue damage in various pulmonary diseases.[3] this compound acts by binding to the active site of HNE, thus re-establishing the protease-antiprotease balance.[3][4]
Q2: What is the reported potency of this compound against human neutrophil elastase (HNE)?
This compound is a highly potent inhibitor of HNE, with a reported IC50 of 65 pM and a Ki of 0.08 nM.[2]
Q3: I am observing an unexpected cellular phenotype in my assay. Could this be due to off-target effects of this compound?
While this compound is designed to be a highly selective inhibitor of HNE, it is essential to consider potential off-target activities. The compound has been shown to have significantly lower activity against other related proteases. For instance, its IC50 against Proteinase 3 (PR3), another neutrophil serine protease, is 101.0 ± 9.0 nM, which is over 200-fold higher than its IC50 for HNE.[5] Furthermore, it has been reported to show no significant inhibition against a panel of 21 other related serine proteases at concentrations up to 30 µM.
If you observe an unexpected phenotype, consider the following:
-
Concentration: Are you using the compound at a concentration significantly higher than its IC50 for HNE? At very high concentrations, the risk of off-target effects increases.
-
Cell type: The cellular context can influence the activity of a compound. Ensure that the observed effect is not specific to the cell line or primary cells you are using.
-
Assay artifacts: Rule out any potential artifacts in your assay system that could be misinterpreted as a compound effect.
Q4: Has this compound shown any unexpected effects in clinical or preclinical studies?
In a phase 2a clinical trial in patients with non-cystic fibrosis bronchiectasis, treatment with this compound was associated with a small increase in interleukin-8 (IL-8) levels in the sputum.[6] While the clinical significance of this finding is not fully understood, it is a point to consider if you are measuring inflammatory cytokine profiles in your cellular assays.
Troubleshooting Guides
Problem 1: Inconsistent HNE inhibition in a cellular assay.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting: Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Issues with cell stimulation.
-
Troubleshooting: If using a stimulant like PMA or zymosan to induce HNE release, ensure the stimulant is fresh and used at the optimal concentration. Titrate the stimulant to determine the optimal concentration for your specific cell type and density.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting: Ensure the assay buffer, substrate concentration, and incubation times are optimized for your specific experimental setup. Refer to the detailed experimental protocols below for guidance.
-
Problem 2: High background signal in the HNE activity assay.
-
Possible Cause 1: Spontaneous cell death or activation.
-
Troubleshooting: Handle cells gently during isolation and plating to minimize stress. Ensure the cell density is appropriate to avoid overcrowding and spontaneous activation.
-
-
Possible Cause 2: Contamination of cell cultures.
-
Troubleshooting: Regularly check cell cultures for any signs of microbial contamination, which can lead to neutrophil activation and HNE release.
-
-
Possible Cause 3: Autofluorescence of the compound or other media components.
-
Troubleshooting: Run appropriate controls, including wells with the compound but without cells, and wells with cells but without the HNE substrate, to determine the source of the background signal.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Species | IC50 / Ki | Selectivity vs. HNE | Reference |
| Human Neutrophil Elastase (HNE) | Human | IC50: 65 pM, Ki: 0.08 nM | - | [2] |
| Proteinase 3 (PR3) | Human | IC50: 101.0 ± 9.0 nM | >200-fold | [5] |
| 21 Related Serine Proteases | Various | No significant inhibition up to 30 µM | >460,000-fold (estimated) | |
| Mouse Neutrophil Elastase (MNE) | Mouse | Ki: 6 nM | ~75-fold | [1] |
Experimental Protocols
1. PMA-Stimulated Neutrophil Elastase Release Assay
This protocol is a general guideline for measuring HNE release from isolated human neutrophils stimulated with Phorbol 12-myristate 13-acetate (PMA).
-
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
PMA
-
This compound
-
HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.
-
Resuspend the neutrophils in RPMI 1640 supplemented with a low concentration of FBS or BSA.
-
Seed the neutrophils into a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells with a final concentration of 50-100 nM PMA and incubate for 1-2 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well black plate.
-
Add the HNE substrate to each well.
-
Measure the fluorescence kinetically or at a fixed time point using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC-based substrates).
-
Calculate the percentage of HNE inhibition for each concentration of this compound compared to the vehicle control.
-
2. Zymosan-Induced Whole Blood Elastase Activity Assay
This protocol provides a general method for measuring HNE activity in whole blood stimulated with zymosan.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin or citrate)
-
Zymosan A
-
This compound
-
HNE substrate
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a stock solution of zymosan A in saline or PBS.
-
In a 96-well plate, pre-incubate various concentrations of this compound or vehicle control with whole blood for 30-60 minutes at 37°C with gentle shaking.
-
Add zymosan A to the blood samples to a final concentration of 0.5-1 mg/mL.
-
Incubate the samples for 1-2 hours at 37°C with gentle shaking to stimulate neutrophils.
-
Centrifuge the plate to separate the plasma.
-
Transfer the plasma to a new 96-well plate.
-
Add the HNE substrate to each well.
-
Measure the enzymatic activity using a plate reader at the appropriate wavelength.
-
Determine the HNE inhibition by this compound relative to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HNE-mediated tissue damage.
Caption: General experimental workflow for cellular HNE activity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: (R)-BAY-85-8501 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting dose-response curves for the human neutrophil elastase (HNE) inhibitor, (R)-BAY-85-8501.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease involved in the breakdown of extracellular matrix proteins.[1] By inhibiting HNE, this compound can modulate inflammatory processes and tissue damage associated with various pulmonary diseases.
Q2: What is the reported IC50 value for this compound against HNE?
This compound is a highly potent inhibitor with a reported IC50 of 65 pM against human neutrophil elastase.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, a stock solution can be prepared in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO. It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.[1] For long-term storage, stock solutions should be stored at -20°C or -80°C.[1]
Q4: What is the selectivity profile of this compound?
This compound is highly selective for HNE. It has been shown to have no significant effect on porcine pancreatic elastase (PPE). However, it can inhibit macrophage elastase (MNE) at higher concentrations.[1] This is an important consideration when designing and interpreting experiments in biological systems where multiple elastases may be present.
Troubleshooting Guide for Dose-Response Curves
This guide addresses common issues encountered during the generation and interpretation of this compound dose-response curves.
Issue 1: High Background Signal in the Assay
Possible Causes:
-
Substrate Instability: The fluorogenic substrate, MeOSuc-AAPV-AMC, can undergo spontaneous hydrolysis, leading to a high background signal.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases.
-
Compound Autofluorescence: this compound itself might fluoresce at the excitation and emission wavelengths used in the assay.
Solutions:
-
Use Fresh Substrate: Prepare fresh substrate solutions for each experiment.
-
Quality Control of Reagents: Use high-purity reagents and water to prepare buffers.
-
Test for Compound Autofluorescence: Include control wells containing only the compound and assay buffer (no enzyme) to measure any intrinsic fluorescence. Subtract this background from the assay wells.
Issue 2: Low or No HNE Activity (Low Signal-to-Background Ratio)
Possible Causes:
-
Inactive Enzyme: The HNE enzyme may have lost activity due to improper storage or handling.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for HNE activity.
-
Substrate Concentration Too Low: The concentration of the MeOSuc-AAPV-AMC substrate may be well below its Km value, leading to a low reaction rate.
Solutions:
-
Verify Enzyme Activity: Test the activity of your HNE stock using a known standard.
-
Optimize Assay Conditions: Ensure the assay buffer is at the optimal pH (typically 7.5-8.0) and the incubation is performed at a consistent temperature (e.g., 37°C).[2]
-
Use Appropriate Substrate Concentration: Use a substrate concentration around the Km value for MeOSuc-AAPV-AMC (reported to be 362 µM for human leukocyte elastase) to ensure a robust signal.[3]
Issue 3: High Variability Between Replicates
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate.
-
Incomplete Mixing: Failure to properly mix the reagents in the assay wells.
-
Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents and alter the results.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous buffer.
Solutions:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Thorough Mixing: Mix the plate gently after adding each reagent.
-
Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
-
Check Solubility: Visually inspect the wells for any signs of compound precipitation, especially at the highest concentrations. If precipitation is suspected, consider reducing the final DMSO concentration or using a different buffer system.
Issue 4: Dose-Response Curve is Unusually Steep
Possible Causes:
-
Stoichiometric Inhibition: For highly potent inhibitors like this compound, if the inhibitor concentration is close to the enzyme concentration, the inhibition can appear stoichiometric, leading to a steep curve.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, resulting in a sharp drop in activity.
Solutions:
-
Vary Enzyme Concentration: Perform the assay with different concentrations of HNE. The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration, while that of a stoichiometric inhibitor will increase with the enzyme concentration.
-
Include Detergent: Adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can help prevent compound aggregation.
Issue 5: Biphasic Dose-Response Curve (Hormesis-like Effect)
A biphasic curve shows an increase in enzyme activity at low inhibitor concentrations followed by inhibition at higher concentrations.
Possible Causes:
-
Complex Mechanism of Action: The inhibitor may have more than one binding site on the enzyme with different affinities and functional effects.
-
Off-Target Effects: At different concentrations, the compound might be interacting with other components in the assay system.
-
Assay Artifact: An artifact of the detection method or a contaminant in the compound stock.
Solutions:
-
Confirm with Orthogonal Assays: Use a different assay format (e.g., a different substrate or detection method) to confirm the biphasic effect.
-
Purify the Compound: Ensure the purity of the this compound stock.
-
Further Mechanistic Studies: If the effect is reproducible, further biochemical and biophysical studies are needed to elucidate the complex mechanism of action.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (HNE) | 65 pM | [1] |
| MeOSuc-AAPV-AMC Km (HLE) | 362 µM | [3] |
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is a general guideline for determining the dose-response curve of this compound using a fluorometric assay.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
MeOSuc-AAPV-AMC (fluorogenic substrate)
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0[2]
-
DMSO (anhydrous)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.
-
Prepare HNE Solution: Dilute the HNE stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but should be in the linear range of the assay.
-
Prepare Substrate Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.
-
Add 20 µL of the diluted HNE solution to all wells except the "no enzyme" control wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 20 µL of the MeOSuc-AAPV-AMC working solution to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Human Neutrophil Elastase (HNE) and its inhibition by this compound.
Caption: Experimental workflow for the in vitro HNE inhibition assay.
Caption: A logical flowchart for troubleshooting this compound dose-response curve experiments.
References
How to minimize variability in (R)-BAY-85-8501 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE).
Important Note on Chirality: (R)-BAY-85-8501 is the less active enantiomer. Experimental variability is best minimized by using the active (S)-enantiomer or the racemate, BAY-85-8501, which is the subject of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-85-8501?
A1: BAY-85-8501 is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE), with an IC50 of 65 pM.[1] It functions by binding to HNE and preventing the degradation of extracellular matrix proteins like elastin.[2][3]
Q2: What is the recommended solvent for preparing stock solutions of BAY-85-8501?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of BAY-85-8501.[1] It is soluble in DMSO up to 200 mg/mL. For in vivo experiments, further dilution into vehicles like corn oil or a mixture of PEG300, Tween-80, and saline is required.[1]
Q3: How should I store stock solutions of BAY-85-8501 to maintain stability?
A3: For long-term stability, stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is crucial to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to compound degradation and increased experimental variability.[1]
Q4: What are the key sources of variability in in vitro HNE inhibition assays?
A4: Common sources of variability include:
-
Enzyme Activity: Inconsistent HNE activity due to improper storage, handling, or batch-to-batch variation.
-
Substrate Quality: Degradation of the fluorogenic substrate can lead to a decreased signal.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times can significantly impact enzyme kinetics.
-
Compound Handling: Inaccurate dilutions, incomplete solubilization, or degradation of BAY-85-8501.
-
Plate Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and alter results.
Q5: Can BAY-85-8501 be used in cellular assays?
A5: Yes, BAY-85-8501 can be used in cell-based assays to inhibit extracellular HNE activity. For example, it has been used to inhibit HNE released from PMA-stimulated human neutrophils.[1] When designing cellular assays, it is important to consider the potential for off-target effects and to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.
Troubleshooting Guides
In Vitro HNE Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting, especially of small volumes. Incomplete mixing of reagents in the well. Bubbles in wells interfering with absorbance/fluorescence readings. | Use calibrated pipettes and consider preparing a master mix of reagents. Ensure thorough but gentle mixing. Be careful to avoid introducing bubbles during pipetting. |
| Low or no HNE activity (low signal) | Inactive HNE due to improper storage or handling. Substrate degradation. Incorrect assay buffer pH or composition. | Aliquot and store HNE at -80°C, avoiding repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. Prepare fresh substrate for each experiment. Verify the pH and composition of the assay buffer. |
| IC50 values vary significantly between experiments | Inconsistent incubation times. Variation in enzyme or substrate concentration. Degradation of BAY-85-8501 stock solution. | Standardize all incubation times precisely. Use the same batch and concentration of enzyme and substrate. Prepare fresh dilutions of BAY-85-8501 from a properly stored stock for each experiment. |
| High background signal | Autofluorescence of the test compound or plate. Contaminated reagents. | Run a control with the compound and all assay components except the enzyme to check for autofluorescence. Use fresh, high-quality reagents and dedicated sterile pipette tips. |
In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent drug exposure | Improper formulation leading to precipitation or uneven suspension. Inaccurate dosing. | Ensure complete dissolution of BAY-85-8501 in the vehicle. For suspensions, ensure uniform mixing before each administration. Use calibrated equipment for dosing. |
| Lack of efficacy | Insufficient dose or dosing frequency. Poor bioavailability with the chosen route of administration. Degradation of the compound in the formulation. | Perform dose-response studies to determine the optimal dose. Evaluate the pharmacokinetic profile of BAY-85-8501 in your animal model. Prepare fresh formulations for each experiment. |
| High variability in animal response | Genetic variability within the animal strain. Differences in animal age, weight, or health status. Inconsistent timing of drug administration relative to disease induction. | Use a well-characterized and genetically stable animal model. Standardize the age, weight, and health of the animals used. Maintain a consistent and precise dosing schedule. |
Data Presentation
Table 1: In Vitro Potency of BAY-85-8501
| Target | IC50 / Ki | Assay Conditions |
| Human Neutrophil Elastase (HNE) | 65 pM (IC50) | Biochemical assay with a fluorogenic peptide substrate. |
| Murine Neutrophil Elastase (MNE) | 6 nM (Ki) | Biochemical assay. |
Data compiled from publicly available sources.[1]
Table 2: Recommended Storage Conditions for BAY-85-8501
| Format | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (DMSO) | -80°C | 2 Years |
| -20°C | 1 Year |
Data compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of BAY-85-8501 against HNE using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), active
-
BAY-85-8501
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.5)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare BAY-85-8501 Dilutions:
-
Prepare a 10 mM stock solution of BAY-85-8501 in DMSO.
-
Perform serial dilutions in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Prepare HNE Solution:
-
Dilute HNE in ice-cold assay buffer to the desired working concentration. Keep on ice.
-
-
Assay Plate Setup:
-
Add diluted BAY-85-8501 or vehicle control to the wells of the 96-well plate.
-
Add the HNE solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the HNE substrate solution in assay buffer.
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percent inhibition versus the logarithm of the BAY-85-8501 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Preparation of BAY-85-8501 for In Vivo Oral Administration
This protocol provides an example of how to formulate BAY-85-8501 for oral gavage in rodents.
Materials:
-
BAY-85-8501
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of BAY-85-8501 in DMSO (e.g., 50 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh daily.
Visualizations
Caption: Mechanism of action of BAY-85-8501 in inhibiting HNE-mediated elastin degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in demonstrating (R)-BAY-85-8501 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). Our goal is to help you overcome challenges in demonstrating its efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils.[3] Its primary role is in host defense, where it helps degrade proteins of pathogens and tissues. However, in chronic inflammatory conditions, excessive HNE activity can lead to tissue damage.[2][3] this compound works by binding to the active site of HNE, preventing it from cleaving its substrates, thereby re-establishing the protease-anti-protease balance.[2]
Q2: Why am I seeing a significant reduction of HNE activity in blood samples but not in lung-derived samples (e.g., sputum, bronchoalveolar lavage fluid)?
A2: This is a key challenge observed with orally administered HNE inhibitors like this compound. A phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis showed that while the drug significantly decreased HNE activity in the blood, it did not lead to significant changes in sputum HNE activity or other pulmonary function parameters.[4][5] This suggests that achieving adequate drug concentrations at the site of action in the lung can be challenging. Potential reasons for this discrepancy include:
-
Pharmacokinetics: The distribution of the compound into the lung tissue and airway lumen may be limited.
-
High Enzyme Burden: The concentration of HNE in the inflamed lung environment can be extremely high, potentially overwhelming the local concentration of the inhibitor.
-
Drug Binding: The compound may bind to other proteins or components in the sputum, reducing its availability to inhibit HNE.
Q3: What are the recommended in vivo models to demonstrate the efficacy of this compound?
A3: Preclinical studies have successfully used rodent models of acute lung injury (ALI) to demonstrate the efficacy of this compound.[2] In these models, lung injury is induced by exogenous HNE or other stimuli that trigger a neutrophilic inflammatory response. Efficacy can be assessed by measuring reductions in lung hemorrhage, neutrophil counts in bronchoalveolar lavage fluid (BALF), and inflammatory markers.[1] Another model used is the porcine pancreatic elastase (pPE)-induced emphysema model in mice, where this compound treatment has been shown to reduce right ventricular pressure and hypertrophy.[6]
Q4: How should I prepare this compound for in vivo administration?
A4: For oral administration in preclinical studies, this compound can be formulated as a solution. A common vehicle is a mixture of solvents to ensure dissolution. For example, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent in vitro IC50 values for HNE inhibition. | 1. Substrate competition.2. Enzyme activity variability.3. Compound solubility issues. | 1. Ensure the substrate concentration is at or below the Km value.2. Use a fresh, highly purified HNE preparation for each assay. Run a positive control.3. Confirm complete dissolution of this compound in the assay buffer. The use of a small percentage of DMSO may be necessary. |
| Lack of efficacy in a cellular assay (e.g., neutrophil chemotaxis). | 1. Cell viability issues due to compound concentration.2. Indirect measure of HNE inhibition.3. Inappropriate stimulus for neutrophil activation. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell type.2. Measure HNE activity directly in the cell supernatant to confirm target engagement.3. Use a potent neutrophil activator like PMA or fMLP to induce a robust response. |
| No significant reduction in lung inflammation in an in vivo model despite observing systemic HNE inhibition. | 1. Insufficient drug exposure in the lung.2. Model-specific insensitivity to HNE inhibition.3. Timing of drug administration relative to the inflammatory insult. | 1. Measure the concentration of this compound in lung tissue or BALF to confirm target site exposure.2. Consider an alternative administration route, such as inhalation, to increase local drug concentration.3. Ensure the animal model is driven by HNE activity. For instance, a model where injury is caused by an elastase not inhibited by this compound (like porcine pancreatic elastase) may not show efficacy.[1]4. Optimize the dosing regimen. Administering the compound prophylactically (before the inflammatory stimulus) may be more effective than therapeutic administration.[1] |
| High variability in biomarker measurements (e.g., desmosine). | 1. Sample collection and processing inconsistencies.2. Assay sensitivity and specificity.3. Biological variability among subjects/animals. | 1. Standardize protocols for sample (e.g., urine, sputum) collection, processing, and storage.2. Use a validated and sensitive assay for biomarker quantification. Include appropriate controls and standards.3. Increase the sample size to account for biological variability. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound in Rats [6]
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Clearance (L/h·kg) | 0.5 | 1.3 |
| Half-life (hours) | 8.5 | 6.7 |
| Bioavailability (%) | - | 24 |
Table 2: Phase IIa Clinical Trial Results in Patients with Non-CF Bronchiectasis (28-day treatment) [4][5]
| Parameter | This compound (1 mg OD) | Placebo | p-value |
| HNE activity in blood (post-zymosan challenge) | Significantly decreased | No significant change | 0.0250 |
| Change in FEV1 | No significant change | No significant change | - |
| Sputum HNE activity | No significant change | No significant change | - |
| Urine desmosine | No significant change | No significant change | - |
| Treatment-Emergent Adverse Events (TEAEs) | 66% of patients | 77% of patients | - |
| Serious TEAEs (not drug-related) | 3 patients | 1 patient | - |
Experimental Protocols
Protocol 1: In Vitro HNE Activity Assay
-
Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 25 µL of the diluted compound or vehicle (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 50 µL of HNE solution (pre-diluted in assay buffer to achieve a final concentration that gives a linear signal increase over time) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the HNE substrate solution (pre-diluted in assay buffer).
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Zymosan-Stimulated HNE Release from Whole Blood
-
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
HNE substrate
-
PBS (Phosphate Buffered Saline)
-
Centrifuge
-
-
Procedure:
-
Pre-treat whole blood samples with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Add zymosan (e.g., at a final concentration of 1 mg/mL) to stimulate neutrophil degranulation and HNE release.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the HNE activity in the plasma using a suitable substrate and plate reader, as described in Protocol 1.
-
Calculate the inhibition of zymosan-stimulated HNE release by this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. | BioWorld [bioworld.com]
Cell viability considerations when using (R)-BAY-85-8501
Welcome to the technical support center for (R)-BAY-85-8501. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. The information herein is designed to address specific issues that may arise during in-vitro experiments involving this compound, with a focus on cell viability considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, such as elastin and collagen.[3][4] By inhibiting HNE, this compound is investigated for its therapeutic potential in inflammatory pulmonary diseases like non-cystic fibrosis bronchiectasis.[2][5][6]
Q2: What is the recommended solvent for dissolving this compound for in-vitro use?
A2: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, reaching a concentration of 200 mg/mL (421.53 mM). It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: Does this compound have off-target effects that could impact cell viability?
Troubleshooting Guide: Cell Viability Assays
This guide addresses common issues encountered when assessing cell viability in experiments using this compound.
Problem 1: Unexpected Decrease in Cell Viability
| Possible Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a wide range of concentrations based on its IC50 for HNE (65 pM) and consider that in-vitro cell-based assays may require higher concentrations.[1] |
| DMSO toxicity | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to many cell lines. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration. |
| Compound precipitation | Visually inspect the culture medium for any precipitate after adding the this compound stock solution. If precipitation occurs, consider preparing a lower concentration stock solution or using a different formulation if compatible with your experimental setup.[7][8] |
| Contamination | If you observe a sudden drop in viability, especially in control wells, check for signs of bacterial, fungal, or mycoplasma contamination.[9][10][11] Discard any contaminated cultures and thoroughly clean all cell culture equipment.[9][10] |
| Sub-optimal cell culture conditions | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Verify the incubator's CO2 and temperature levels and check for any recent changes in media or serum batches.[9][12] |
Problem 2: Inconsistent or Non-reproducible Cell Viability Results
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates to achieve a uniform cell density across all wells.[9] |
| Edge effects in multi-well plates | Evaporation from wells on the edge of the plate can lead to increased compound concentration and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, media, and the compound to each well. |
| Variability in incubation time | Adhere to a consistent incubation time with this compound for all experimental repeats. |
| Instability of the compound in culture medium | While specific stability data in culture medium is not provided, prolonged incubation times (e.g., >72 hours) might lead to compound degradation. Consider replenishing the medium with a fresh compound for long-term experiments. |
Data and Protocols
Summary of this compound Properties
| Property | Value | Reference |
| Target | Human Neutrophil Elastase (HNE) | [1][2][3] |
| IC50 | 65 pM | [1] |
| Solubility in DMSO | 200 mg/mL (421.53 mM) | [1] |
| Recommended Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
Experimental Protocol: MTT Cell Viability Assay
This is a general protocol for a colorimetric assay to assess cell viability. It may require optimization for your specific cell line and experimental conditions.[13][14]
Materials:
-
Cells in culture
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Inhibition of HNE by this compound prevents extracellular matrix degradation.
Caption: A stepwise workflow for assessing cell viability after treatment with this compound.
Caption: A decision tree for troubleshooting unexpected decreases in cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Biopharma & Bioprocessing [evonik.com]
- 9. adl.usm.my [adl.usm.my]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 12. google.com [google.com]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (R)-BAY-85-8501 in HNE Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to avoid common artifacts when using the potent human neutrophil elastase (HNE) inhibitor, (R)-BAY-85-8501, in activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2] Its mechanism of action involves binding to the active site of HNE, thereby preventing the cleavage of its substrates.[2] Due to its picomolar potency, it can serve as a valuable tool for studying the role of HNE in various physiological and pathological processes.
Q2: What are the key characteristics of this compound that I should be aware of for my in vitro assays?
This compound is the less active enantiomer of BAY-85-8501, which has an IC50 of 65 pM for HNE.[3] The high potency of the active enantiomer means that even trace amounts could significantly impact your assay. It is also highly selective for HNE, showing no significant inhibition of 21 other related serine proteases at concentrations up to >30 µM.[4] It is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro use.
Q3: Can the solvent, DMSO, interfere with my HNE activity assay?
Yes, DMSO can interfere with enzymatic assays in several ways. At high concentrations, DMSO can directly inhibit enzyme activity. It can also affect the solubility and aggregation state of the inhibitor and other assay components. It is crucial to maintain a consistent and low final concentration of DMSO across all wells of your assay plate to minimize these effects.
Troubleshooting Guide
Issue 1: Observed IC50 is higher than expected or varies between experiments.
Possible Cause 1: Tight-Binding Inhibition. Due to the extremely high potency of BAY-85-8501 (pM IC50), the concentration of the inhibitor may be close to the concentration of the HNE enzyme in your assay.[1] This violates the assumptions of standard IC50 calculations and can lead to an overestimation of the IC50 value. This phenomenon is known as "tight-binding inhibition".[5][6][7][8]
-
Solution:
-
Reduce Enzyme Concentration: Use the lowest concentration of HNE that still provides a robust and linear signal in your assay.
-
Vary Enzyme Concentration: Perform the inhibition assay at multiple HNE concentrations. If the IC50 value changes with the enzyme concentration, it is an indication of tight-binding.[6]
-
Use Appropriate Data Analysis: Utilize kinetic models that account for tight-binding inhibition, such as the Morrison equation, to determine the true inhibition constant (Ki).[5][6][7][8]
-
Possible Cause 2: Inhibitor Aggregation. At higher concentrations, this compound, like many small molecules, may form aggregates that can non-specifically inhibit HNE, leading to inaccurate potency measurements.[9][10][11][12]
-
Solution:
-
Include Detergents: Add a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to the assay buffer to help prevent compound aggregation.[11]
-
Vary Pre-incubation Time: Aggregating inhibitors often show increased potency with longer pre-incubation times with the enzyme.[9] Test different pre-incubation times to assess this possibility.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates at the concentrations used in your assay.[11]
-
Issue 2: High background fluorescence or signal quenching in a fluorescence-based assay.
Possible Cause 1: Autofluorescence of this compound. The compound itself may be fluorescent at the excitation and emission wavelengths of your fluorogenic substrate.
-
Solution:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer without the enzyme or substrate. Subtract this background fluorescence from your experimental wells.
-
Possible Cause 2: Quenching of the fluorescent signal by this compound. The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal and an apparent increase in inhibition.
-
Solution:
-
Run a "Post-Reaction" Control: Add this compound to a completed reaction (after the fluorescent product has been generated). A decrease in signal compared to a vehicle control would indicate quenching.
-
Issue 3: Poor reproducibility of results.
Possible Cause: Inconsistent sample preparation and handling.
-
Solution:
-
Fresh Reagents: Always prepare fresh dilutions of the enzyme, substrate, and inhibitor for each experiment.
-
Thorough Mixing: Ensure all components are thoroughly mixed before and after addition to the assay plate.
-
Consistent Incubation Times and Temperatures: Use a temperature-controlled plate reader and ensure consistent incubation times for all plates.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when working with potent compounds requiring serial dilutions.
-
Quantitative Data
Table 1: Inhibitory Potency and Selectivity of BAY-85-8501
| Parameter | Value | Reference |
| HNE IC50 | 65 pM | [1] |
| HNE Ki | 0.08 nM | [1][13] |
| Selectivity | No significant inhibition (>30 µM) against 21 other serine proteases | [4] |
| MNE Ki | 6 nM | [1] |
Experimental Protocols
Detailed Protocol for a Fluorogenic HNE Activity Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against HNE using the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
MeOSuc-Ala-Ala-Pro-Val-AMC (fluorogenic substrate)
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.5
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of the substrate, MeOSuc-AAPV-AMC, in DMSO.[14][15]
-
Prepare a working solution of HNE in Assay Buffer. The final concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 30 minutes.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of this compound in Assay Buffer containing a fixed, low percentage of DMSO (e.g., <1%).
-
Add a defined volume of the diluted inhibitor or vehicle (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: HNE + Substrate + Vehicle (DMSO)
-
0% Activity Control (Blank): Substrate + Vehicle (DMSO) (no enzyme)
-
Compound Background Control: Inhibitor + Substrate (no enzyme)
-
-
-
Enzyme Inhibition Reaction:
-
Add the HNE working solution to all wells except the blank and compound background controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic read.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. If tight-binding is suspected, use appropriate kinetic models.
-
Visualizations
Caption: Experimental workflow for an HNE inhibition assay.
Caption: Conceptual diagram of tight-binding inhibition.
Caption: Potential fluorescence assay interferences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 5. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. espace.inrs.ca [espace.inrs.ca]
- 13. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of (R)-BAY-85-8501 and AZD9668 for Human Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Human Neutrophil Elastase (HNE) has emerged as a critical therapeutic target in a variety of inflammatory diseases, most notably in respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and non-cystic fibrosis bronchiectasis. HNE, a serine protease released by activated neutrophils, can degrade essential components of the extracellular matrix, leading to tissue damage and perpetuating inflammatory responses. In the quest for effective HNE inhibitors, two orally bioavailable candidates, (R)-BAY-85-8501 and AZD9668, have undergone significant preclinical and clinical investigation. This guide provides an objective comparison of their performance based on available experimental data.
Mechanism of Action and Potency
Both this compound and AZD9668 are reversible inhibitors of HNE.[1][2] this compound, the active enantiomer of BAY-85-8501, is a highly potent inhibitor with a reported IC50 of 65 pM.[3][4][5] AZD9668 also demonstrates potent inhibition of HNE, though with a slightly higher IC50.[1] The interaction of AZD9668 with HNE is characterized as rapidly reversible.[2]
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the efficacy of both compounds in animal models of lung injury and inflammation. Oral administration of AZD9668 was shown to prevent HNE-induced lung injury in mice and rats and reduce the inflammatory response to cigarette smoke.[2] Similarly, this compound has been shown to be efficacious in a rodent model of acute lung injury.[6][7]
Clinical Trial Outcomes
Both this compound and AZD9668 have been evaluated in Phase II clinical trials for respiratory diseases, with mixed results.
A Phase IIa study of This compound in patients with non-cystic fibrosis bronchiectasis showed the drug to have a favorable safety and tolerability profile.[8] While there was a significant decrease in HNE activity in the blood after a zymosan challenge, there were no significant changes in pulmonary function parameters or health-related quality of life.[8]
Similarly, clinical trials with AZD9668 in patients with COPD and bronchiectasis did not consistently demonstrate significant improvements in lung function or other clinical endpoints.[9][10][11] One study in bronchiectasis patients showed an improvement in FEV1, but this was not a consistent finding across all trials.[11] A notable observation in clinical trials for both inhibitors was the failure to significantly reduce HNE activity in the sputum, suggesting a potential lack of target engagement within the lungs at the doses tested.
Data Presentation
| Parameter | This compound | AZD9668 |
| Mechanism of Action | Reversible HNE inhibitor[6] | Reversible HNE inhibitor[1][2] |
| Potency (IC50) | 65 pM[3][4][5] | Potent, though specific values vary across studies[1] |
| Selectivity | High selectivity for HNE over other serine proteases[5] | Highly selective for HNE over other neutrophil-derived serine proteases[1][2] |
| Clinical Development Phase | Phase II for non-cystic fibrosis bronchiectasis[8][12][13][14] | Phase II for COPD and bronchiectasis[9][10][11][15] |
| Key Clinical Findings | Favorable safety profile; significant reduction in blood HNE activity, but no significant improvement in lung function in bronchiectasis.[8] | Generally well-tolerated; inconsistent effects on lung function in COPD and bronchiectasis. Failed to consistently reduce sputum HNE activity.[9][11] |
Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency (IC50) of compounds against HNE involves a fluorogenic substrate.
-
Reagents and Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound or AZD9668) at various concentrations
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
HNE enzyme is pre-incubated with varying concentrations of the test inhibitor in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time at an appropriate excitation and emission wavelength.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Zymosan-Stimulated Whole Blood Assay (General Protocol)
This ex vivo assay assesses the ability of an inhibitor to block HNE release and activity in a more physiologically relevant environment.[16]
-
Reagents and Materials:
-
Freshly drawn human whole blood (anticoagulated)
-
Zymosan A (a yeast cell wall preparation)
-
Test compounds (this compound or AZD9668) at various concentrations
-
Assay buffer
-
Centrifuge
-
HNE activity assay reagents (as described above)
-
-
Procedure:
-
Whole blood is pre-incubated with different concentrations of the test inhibitor.
-
Zymosan A is added to the blood samples to stimulate neutrophil degranulation and HNE release.
-
The samples are incubated at 37°C for a defined period (e.g., 4 hours).[17][18][19][20]
-
After incubation, the samples are centrifuged to separate the plasma.
-
The HNE activity in the plasma supernatant is then measured using a fluorogenic substrate assay as described previously.
-
The inhibition of zymosan-stimulated HNE activity by the test compound is calculated.
-
Mandatory Visualization
Caption: Simplified signaling pathway of HNE and points of inhibition.[21][22][23][24]
Caption: General experimental workflow for evaluating HNE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised, placebo-controlled, dose-finding study of AZD9668, an oral inhibitor of neutrophil elastase, in patients with chronic obstructive pulmonary disease treated with tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Twice Daily 60mg AZD9668 in COPD for 12 weeks in patients on background Budesonide/Formoterol [astrazenecaclinicaltrials.com]
- 11. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. EudraCT Number 2012-004491-18 - Clinical trial results (historic version 1) - EU Clinical Trials Register [clinicaltrialsregister.eu]
- 15. Feasibility of Computed Tomography in a Multicenter COPD Trial: A Study of the Effect of AZD9668 on Structural Airway Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of antiinflammatory and antiallergic drugs on cytokine release after stimulation of human whole blood by lipopolysaccharide and zymosan A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rivm.nl [rivm.nl]
- 19. iti.stanford.edu [iti.stanford.edu]
- 20. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 21. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-BAY-85-8501 and Sivelestat in Preclinical Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neutrophil elastase inhibitors, (R)-BAY-85-8501 and Sivelestat, based on available preclinical data in lung injury models. This document is intended to serve as a resource for researchers and professionals in the field of drug development for respiratory diseases.
Executive Summary
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by significant inflammation and neutrophil infiltration in the lungs. Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key driver of the pathological damage observed in these conditions. Both this compound and Sivelestat are inhibitors of neutrophil elastase, but they exhibit distinct characteristics and have been evaluated in different preclinical settings.
Sivelestat is a well-characterized compound with extensive data in various lung injury models, including those induced by lipopolysaccharide (LPS) and bacterial infection. Its mechanism of action involves the modulation of multiple inflammatory and protective signaling pathways. This compound is a highly potent and selective inhibitor of human neutrophil elastase, with preclinical data primarily available in a human neutrophil elastase-induced lung injury model. Direct comparative studies between these two compounds in the same lung injury model are not currently available in the public domain. This guide therefore presents a summary of the individual performance of each compound in relevant preclinical models.
Mechanism of Action
This compound
This compound is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE), with an IC50 of 65 pM.[1] Its primary mechanism of action is the direct inhibition of HNE, thereby preventing the degradation of extracellular matrix components and mitigating the inflammatory cascade driven by this enzyme.[1][2]
Sivelestat
Sivelestat is a competitive inhibitor of neutrophil elastase.[3] Beyond direct enzyme inhibition, Sivelestat has been shown to modulate several downstream signaling pathways implicated in inflammation and cell survival. These include the inhibition of pro-inflammatory pathways such as PI3K/AKT/mTOR and JNK/NF-κB, and the activation of protective pathways like Nrf2/HO-1 and the ACE2/Ang-(1–7)/Mas receptor axis.[3][4][5][6]
Figure 1: Mechanisms of action for this compound and Sivelestat.
Preclinical Efficacy Data
This compound in Human Neutrophil Elastase (HNE)-Induced Lung Injury in Mice
This model directly assesses the ability of an inhibitor to counteract the damaging effects of exogenously administered HNE.
| Parameter | Vehicle | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) |
| Hemoglobin in BALF | High | Significantly Decreased | Further Decreased |
| Neutrophil Count in BALF | High | No Significant Effect | Significantly Decreased |
| Table 1: Effects of this compound in HNE-induced lung injury in mice. Data summarized from[1]. |
Sivelestat in Lipopolysaccharide (LPS)-Induced Lung Injury in Rats
The LPS-induced lung injury model is a widely used model that mimics the inflammatory aspects of ALI/ARDS.
| Parameter | Sham | LPS + Vehicle | LPS + Sivelestat (10 mg/kg) | LPS + Sivelestat (30 mg/kg) |
| Lung W/D Ratio | Normal | Markedly Increased | Significantly Decreased | More Prominently Decreased |
| Serum TNF-α | Low | Markedly Increased | Significantly Decreased | Further Decreased |
| Serum IL-6 | Low | Markedly Increased | Significantly Decreased | Further Decreased |
| Table 2: Effects of Sivelestat in LPS-induced lung injury in rats. Data summarized from[5]. |
| Parameter | Sham | LPS + Vehicle | LPS + Sivelestat (low dose) | LPS + Sivelestat (medium dose) | LPS + Sivelestat (high dose) |
| PaO₂/FiO₂ | High | Significantly Decreased | Increased | Further Increased | Prominently Increased |
| Lung Injury Score | Low | Significantly Increased | Decreased | Further Decreased | Significantly Decreased |
| Serum NE | Low | Significantly Increased | Decreased | Further Decreased | Significantly Decreased |
| Serum VCAM-1 | Low | Significantly Increased | Decreased | Further Decreased | Significantly Decreased |
| Serum ICAM-1 | Low | Significantly Increased | Decreased | Further Decreased | Significantly Decreased |
| Serum IL-8 | Low | Significantly Increased | Decreased | Further Decreased | Significantly Decreased |
| Serum TNF-α | Low | Significantly Increased | Decreased | Further Decreased | Significantly Decreased |
| Table 3: Dose-dependent effects of Sivelestat on various parameters in LPS-induced lung injury in rats. Data summarized from[7]. |
Sivelestat in Klebsiella pneumoniae-Induced Lung Injury in Rats
This model simulates bacterial pneumonia-induced lung injury.
| Parameter | Sham | K. pneumoniae + Vehicle | K. pneumoniae + Sivelestat (50 mg/kg) | K. pneumoniae + Sivelestat (100 mg/kg) |
| Lung W/D Ratio | Low | Significantly Increased | Significantly Decreased | Further Decreased |
| Serum Inflammatory Cytokines | Low | Significantly Increased | Significantly Decreased | Further Decreased |
| Mortality Rate | 0% | Increased | Decreased | Further Decreased |
| Table 4: Effects of Sivelestat in Klebsiella pneumoniae-induced lung injury in rats. Data summarized from[6]. |
Experimental Protocols
Human Neutrophil Elastase (HNE)-Induced Lung Injury in Mice (for this compound)
-
Animal Model: Mice.[1]
-
Induction of Injury: Orotracheal instillation of human neutrophil elastase (HNE).[1]
-
Treatment: this compound is administered orally (p.o.) one hour prior to HNE instillation.[1]
-
Assessments:
-
Bronchoalveolar lavage fluid (BALF) is collected to measure hemoglobin concentration (as an indicator of lung hemorrhage) and neutrophil count.[1]
-
Figure 2: Experimental workflow for HNE-induced lung injury model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rodents (for Sivelestat)
-
Induction of Injury: Intratracheal or intranasal administration of LPS from Escherichia coli.[8][9][10] The dosage and timing of assessment can be varied to modulate the severity and phase of the injury.[8]
-
Treatment: Sivelestat is typically administered intravenously or intraperitoneally, either before (prophylactic) or after (therapeutic) the LPS challenge.[5][7]
-
Assessments:
-
Lung Edema: Measured by the lung wet-to-dry weight (W/D) ratio.[5][7]
-
Histopathology: Lung tissue is collected for histological examination to assess inflammation, edema, and structural damage.[5][7]
-
Inflammatory Markers: Levels of cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines are measured in serum and/or BALF using ELISA.[5][7]
-
Neutrophil Infiltration: Quantified by myeloperoxidase (MPO) activity assay in lung tissue homogenates or by cell counts in BALF.
-
Gas Exchange: Arterial blood gas analysis to determine PaO₂/FiO₂ ratio.[7]
-
Molecular Analysis: Western blot and RT-PCR to analyze protein expression and phosphorylation in relevant signaling pathways.[4][6][7]
-
Figure 3: General experimental workflow for LPS-induced lung injury models.
Conclusion
Both this compound and Sivelestat have demonstrated efficacy in preclinical models of lung injury through the inhibition of neutrophil elastase. Sivelestat has been extensively studied in models that mimic the inflammatory and infectious triggers of clinical ALI/ARDS, and its broader mechanism of action on multiple signaling pathways is well-documented. This compound has shown high potency in a model of direct HNE-induced lung damage.
The choice between these compounds for further research and development may depend on the specific etiology of the lung injury being targeted. The lack of direct comparative studies highlights an area for future investigation to better understand the relative therapeutic potential of these two neutrophil elastase inhibitors. The data and protocols presented in this guide are intended to aid researchers in designing and interpreting such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 5. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 10. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
(R)-BAY-85-8501 and Brensocatib: A Comparative Analysis for Researchers
Two distinct investigational drugs, (R)-BAY-85-8501 and brensocatib, are under development for the treatment of inflammatory lung diseases, particularly non-cystic fibrosis bronchiectasis (NCFB). While both aim to mitigate the damaging effects of excessive neutrophil activity in the lungs, they are fundamentally different compounds with distinct mechanisms of action. This guide provides a detailed comparison of their chemical properties, mechanisms, and available experimental data to assist researchers and drug development professionals.
Based on a comprehensive review of publicly available data, This compound and brensocatib are not the same compound. They differ in their chemical structure, molecular formula, and, most importantly, their primary pharmacological targets.
At a Glance: Key Differences
| Feature | This compound | Brensocatib |
| Synonyms | BAY-85-8501 | AZD7986, INS-1007[1][2][3][4] |
| CAS Number | 1161921-82-9[5] | 1802148-05-5[3][6][7] |
| Molecular Formula | C22H17F3N4O3S[8] | C23H24N4O4[3][6][9] |
| Molecular Weight | 474.46 g/mol [8] | 420.46 g/mol [9] |
| Mechanism of Action | Human Neutrophil Elastase (HNE) Inhibitor[5][8][10][11] | Dipeptidyl Peptidase 1 (DPP1) Inhibitor[1][2][3][4] |
| Primary Target | Neutrophil Elastase (NE)[5][10][11] | Dipeptidyl Peptidase 1 (DPP1)[1][4][7] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and brensocatib lies in their molecular targets within the inflammatory cascade.
This compound is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE) , also known as leukocyte elastase.[5][8][10][11] HNE is a serine protease released by activated neutrophils that can degrade elastin and other extracellular matrix proteins, leading to tissue damage in chronic inflammatory conditions.[10] By directly inhibiting HNE, this compound aims to prevent this destructive activity.
In contrast, brensocatib targets dipeptidyl peptidase 1 (DPP1) , also known as cathepsin C.[1][4] DPP1 is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1] By inhibiting DPP1, brensocatib prevents the activation of these NSPs, thereby reducing the overall proteolytic burden in inflamed tissues.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the points of intervention for each compound.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of brensocatib.
Experimental Data and Protocols
This compound: In Vitro Potency
Experiment: Assessment of the inhibitory activity of this compound against human neutrophil elastase.
Methodology: A high-throughput screen was performed using a small-molecule compound library to identify inhibitors of HNE. The inhibitory concentration (IC50) was determined using enzymatic assays.[10]
Results:
| Compound | Target | IC50 |
|---|
| this compound | Human Neutrophil Elastase (HNE) | 65 pM[5][8] |
Brensocatib: In Vitro Potency
Experiment: Determination of the inhibitory activity of brensocatib against DPP1 from various species and its effect on the activation of neutrophil serine proteases.
Methodology: The half-maximal inhibitory concentration (pIC50) of brensocatib against DPP1 was determined in human, mouse, rat, dog, and rabbit. The effect on NSP activation was assessed using human primary bone marrow-derived CD34+ neutrophil progenitor cells. After differentiation in the presence of brensocatib, cell lysate enzyme activity for DPP1 and NSPs (NE, PR3, and CatG) was measured.[2]
Results:
| Species | DPP1 pIC50 |
|---|---|
| Human | 6.85[2] |
| Mouse | 7.6[2] |
| Rat | 7.7[2] |
| Dog | 7.8[2] |
| Rabbit | 7.8[2] |
| Neutrophil Serine Protease | pIC50 for Inhibition of Activation |
| Neutrophil Elastase (NE) | ~7[2] |
| Proteinase 3 (PR3) | ~7[2] |
| Cathepsin G (CatG) | ~7[2] |
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brensocatib | C23H24N4O4 | CID 118253852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmakb.com [pharmakb.com]
- 8. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 9. GSRS [precision.fda.gov]
- 10. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: (R)-BAY-85-8501 (Brensocatib) and Other Human Neutrophil Elastase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapies targeting neutrophil-driven inflammatory diseases, the inhibition of human neutrophil elastase (HNE) remains a pivotal strategy. This guide provides a comprehensive comparison of (R)-BAY-85-8501, now clinically developed as brensocatib, with other notable HNE inhibitors. We delve into their distinct mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols to support further research and development.
A crucial point of clarification is the evolution of this compound. Initially investigated as a direct, potent, and reversible inhibitor of HNE, the compound that has progressed through clinical trials is brensocatib, which functions as an inhibitor of dipeptidyl peptidase 1 (DPP1). This enzyme is responsible for the activation of several neutrophil serine proteases (NSPs), including HNE. This guide will therefore compare the indirect inhibitory action of brensocatib with direct-acting HNE inhibitors.
Mechanism of Action: A Tale of Two Strategies
The primary distinction among the compared inhibitors lies in their approach to neutralizing HNE activity.
Indirect Inhibition via DPP1: Brensocatib represents a novel, upstream approach. By inhibiting DPP1 in the bone marrow, it prevents the maturation and activation of NSPs, including HNE, proteinase 3 (PR3), and cathepsin G (CatG). This leads to the circulation of neutrophils with a reduced arsenal of active proteases, thereby mitigating downstream inflammatory damage in tissues.
Direct Inhibition of HNE: Compounds like AZD9668 and Sivelestat act directly on mature, active HNE. They bind to the enzyme's active site, preventing it from cleaving its substrates, such as elastin in the extracellular matrix. This approach targets the immediate proteolytic activity of HNE at the site of inflammation.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters for brensocatib and selected direct HNE inhibitors. It is important to note that a direct comparison of potency based solely on these values can be misleading due to the different mechanisms of action.
| Inhibitor | Target | Mechanism of Action | IC50 | Ki | Selectivity |
| Brensocatib | DPP1 | Indirect, reversible | - | - | Selective for DPP1 |
| AZD9668 | HNE | Direct, reversible | 12 nM[1] | 9.4 nM[2] | >600-fold selective over other neutrophil-derived serine proteases[2] |
| Sivelestat | HNE | Direct, competitive | 44 nM[3][4] | 200 nM[3] | Highly selective for neutrophil elastase over pancreas elastase and other proteases like trypsin and thrombin[3] |
HNE-Mediated Inflammatory Signaling Pathway
Human neutrophil elastase, when released at sites of inflammation, triggers a cascade of events that contribute to tissue damage and the perpetuation of the inflammatory response. HNE can degrade extracellular matrix components, activate pro-inflammatory cytokines, and influence immune cell recruitment. The diagram below illustrates a simplified overview of this pathway.
Experimental Protocols
Accurate and reproducible assessment of HNE inhibition is critical for drug development. Below are detailed methodologies for key experiments.
Determination of IC50 for Direct HNE Inhibitors
Objective: To determine the concentration of a direct inhibitor required to inhibit 50% of HNE activity.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human neutrophil elastase (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of a fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of HNE enzyme to each well.
-
Add the various concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Measurement of HNE Activity in Sputum
Objective: To quantify the enzymatic activity of HNE in clinical sputum samples, often used to assess the pharmacodynamic effect of HNE inhibitors.
Workflow:
Detailed Methodology:
-
Sputum Collection:
-
Collect sputum samples from patients, either through spontaneous expectoration or induction (e.g., using nebulized hypertonic saline).[5]
-
Keep the samples on ice and process them as soon as possible.
-
-
Sputum Processing:
-
Weigh the sputum sample.
-
Add a solubilization buffer (e.g., containing dithiothreitol (DTT) to reduce viscosity) and homogenize the sample (e.g., using a vortex mixer or a mechanical homogenizer).
-
Incubate the homogenate to allow for complete solubilization.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins, including HNE.
-
-
HNE Activity Assay:
-
Perform a fluorometric HNE activity assay on the sputum supernatant, similar to the IC50 determination protocol, but without the addition of an inhibitor.
-
Prepare a standard curve using known concentrations of purified HNE to relate the fluorescence signal to enzymatic activity.
-
-
Data Analysis:
-
Calculate the HNE activity in the sputum sample by comparing its reaction velocity to the standard curve.
-
Normalize the activity to the initial weight or volume of the sputum sample.
-
Conclusion
The landscape of HNE inhibition is evolving, with both direct and indirect strategies showing therapeutic promise. Brensocatib's unique mechanism of targeting DPP1 offers a broad-spectrum anti-inflammatory effect by reducing the activation of multiple neutrophil serine proteases. In contrast, direct HNE inhibitors like AZD9668 and Sivelestat provide a more targeted approach to neutralizing active HNE at the site of inflammation. The choice of inhibitor and the experimental approach for its evaluation will depend on the specific research question and therapeutic goals. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug developers working in this critical area of inflammatory disease therapy.
References
- 1. | BioWorld [bioworld.com]
- 2. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), against a panel of related serine proteases. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.
This compound is the less active enantiomer of the highly potent (S)-BAY-85-8501, which demonstrates picomolar inhibitory activity against human neutrophil elastase (HNE)[1]. Understanding the selectivity of such compounds is paramount in drug development to minimize off-target effects and ensure a favorable safety profile.
Selectivity Profile of BAY-85-8501
Experimental data from a comprehensive screening panel demonstrates the high selectivity of BAY-85-8501 for its primary target, HNE. The compound was tested against a panel of 21 related serine proteases and showed no significant inhibition at concentrations up to 30 µM[2][3]. This indicates a selectivity of over 460,000-fold for HNE over other tested serine proteases.
While specific IC50 values for the entire panel of 21 proteases are not publicly available, the lack of significant inhibition at a high concentration is a strong indicator of the compound's specificity. For comparative purposes, the inhibitory activity against enzymes from different species is presented below.
Data Presentation: Cross-reactivity of BAY-85-8501
| Enzyme Target | Species | IC50 / Ki | Fold Selectivity vs. HNE | Reference |
| Human Neutrophil Elastase (HNE) | Human | IC50: 65 pM | 1 | [1] |
| Mouse Neutrophil Elastase (MNE) | Mouse | Ki: 6 nM | ~92,308 | [1] |
| Porcine Pancreatic Elastase (PPE) | Porcine | No effect | > 461,538 | [1] |
| 21 Related Serine Proteases | Various | > 30 µM | > 461,538 | [2][3] |
Human Neutrophil Elastase Signaling Pathway
Human neutrophil elastase, a key protease in inflammatory processes, is involved in various signaling pathways that contribute to tissue degradation and inflammation. Understanding these pathways is essential for contextualizing the therapeutic effects of HNE inhibitors like BAY-85-8501.
Caption: Simplified signaling pathway of human neutrophil elastase (HNE) and the inhibitory action of BAY-85-8501.
Experimental Protocols
The following is a generalized protocol for an in vitro neutrophil elastase inhibition assay, based on commonly used methodologies.
Objective: To determine the in vitro potency (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
Test compound (e.g., BAY-85-8501)
-
Reference inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Enzyme Preparation: Dilute the HNE stock solution in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted test compound or reference inhibitor to the wells of the microplate.
-
Add 25 µL of the diluted HNE solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Add 25 µL of the fluorogenic HNE substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The general workflow for assessing the cross-reactivity of an HNE inhibitor is outlined below.
Caption: General experimental workflow for determining the cross-reactivity profile of an HNE inhibitor.
This guide provides a concise overview of the cross-reactivity of this compound. The high selectivity for HNE over other serine proteases underscores its potential as a targeted therapeutic agent. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-85-8501: A Potent and Selective Inhibitor of Human Neutrophil Elastase for Lung Disease Research
A comparative guide for researchers, scientists, and drug development professionals on the validation of the inhibitory effect of (R)-BAY-85-8501 on Human Neutrophil Elastase (HNE), with a review of its performance against alternative inhibitors and supporting experimental data.
Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in the pathogenesis of various inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. Its excessive activity leads to the degradation of extracellular matrix components, resulting in tissue damage and inflammation. Consequently, the development of potent and selective HNE inhibitors is a key therapeutic strategy. This guide provides a comprehensive comparison of this compound, a novel HNE inhibitor, with other established alternatives, supported by experimental data and detailed protocols.
Comparative Inhibitory Potency
This compound, also known as BAY 85-8501, has demonstrated exceptional potency as a selective and reversible inhibitor of HNE. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is in the picomolar range, indicating a high affinity for the target enzyme. The following table provides a comparative summary of the IC50 values for this compound and other notable HNE inhibitors.
| Inhibitor | IC50 (HNE) | Class/Mechanism |
| This compound | 65 pM | Reversible, Selective |
| Sivelestat | 44 nM[1][2] | Competitive |
| Alvelestat (AZD9668) | 12 nM[1] | Reversible, Selective |
| BAY-678 | 20 nM[1] | Selective, Cell-permeable |
| GW311616A | 22 nM (IC50), 0.31 nM (Ki)[1] | Selective, Orally bioavailable |
| TEI-8362 | 1.9 nM (IC50), 1.38 nM (Ki)[3] | Selective |
Experimental Protocols
Accurate and reproducible assessment of HNE inhibition is crucial for the validation of novel compounds. Below are detailed methodologies for key experiments commonly employed in this field.
Fluorometric Human Neutrophil Elastase Inhibition Assay
This assay is a widely used method for determining the inhibitory activity of compounds against HNE in a high-throughput format.
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC) (Fluorogenic Substrate)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380-400 nm, Emission: 505 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to a working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO). b. Add 50 µL of the diluted HNE solution to all wells except for the blank control. c. Incubate the plate at 37°C for 5 minutes.
-
Substrate Addition: Prepare the substrate solution by diluting the Suc-Ala-Ala-Pro-Val-AMC stock in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 10-20 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for HNE Activity
This method can be used to quantify HNE activity or concentration in biological samples. A sandwich ELISA format is commonly used.
Materials and Reagents:
-
Capture antibody specific for HNE
-
Detection antibody specific for HNE (often biotinylated)
-
Recombinant HNE standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer and block non-specific binding sites by adding Assay Diluent to each well. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Add serial dilutions of the recombinant HNE standard and the prepared biological samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in Assay Diluent to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP diluted in Assay Diluent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add Stop Solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of HNE in the samples.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of HNE-mediated lung tissue damage and inflammation.
Caption: Experimental workflow for HNE inhibition assay.
References
Head-to-Head Comparison of (R)-BAY-85-8501 and Other Neutrophil Elastase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neutrophil elastase inhibitor (R)-BAY-85-8501 with other notable inhibitors. The information is supported by available preclinical and clinical experimental data to aid in the evaluation of these compounds for therapeutic development.
Human neutrophil elastase (HNE) is a serine protease that plays a critical role in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] Its destructive proteolytic activity on extracellular matrix components, such as elastin, makes it a key therapeutic target.[1][2] this compound is a potent and selective inhibitor of HNE that has undergone clinical investigation.[3] This guide compares this compound with other HNE inhibitors, focusing on their in vitro potency, preclinical efficacy, and clinical findings.
In Vitro Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selective neutrophil elastase inhibitors against human neutrophil elastase (HNE).
| Inhibitor | Chemical Name / Code | Type of Inhibition | IC50 (Human NE) | Reference(s) |
| This compound | (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Reversible | 65 pM | [4] |
| Sivelestat | ONO-5046, Elaspol | Competitive | 44 nM | [5][6] |
| Alvelestat | AZD9668, MPH-966 | Reversible, Competitive | 12 nM | [7][8] |
| CHF6333 | Not Disclosed | Not Disclosed | 0.2 nM | [9][10] |
| POL6014 | Lonodelestat | Reversible, Competitive | 4.8 nM | [11] |
Preclinical and Clinical Data Summary for this compound
This compound has been evaluated in various preclinical models and early-phase clinical trials.
Preclinical Efficacy
In a murine model of porcine pancreatic elastase (pPE)-induced emphysema, treatment with this compound resulted in significant reductions in right ventricular pressure and hypertrophy, which was associated with increased exercise capacity.[5] In a rat model of monocrotaline-induced pulmonary hypertension, this compound significantly reduced right ventricular pressure and hypertrophy.[5]
Clinical Trials
A Phase I first-in-human study in healthy male subjects showed that single oral doses of this compound (up to 1.0 mg) were safe and well-tolerated.[9] The pharmacokinetic profile supported once-daily dosing.[9]
A Phase IIa randomized, placebo-controlled trial investigated the safety and efficacy of 1 mg this compound once daily for 28 days in 94 patients with non-cystic fibrosis bronchiectasis.[7][12] The key findings are summarized below:
| Parameter | This compound (n=47) | Placebo (n=47) | Outcome | Reference(s) |
| Safety and Tolerability | Favorable safety profile | Favorable safety profile | No significant difference in treatment-emergent adverse events (TEAEs). Serious TEAEs were not considered drug-related. | [7][12] |
| Pulmonary Function | No significant change from baseline | No significant change from baseline | No significant difference between groups. | [7][12] |
| Health-Related Quality of Life | No improvement | No improvement | No significant difference between groups. | [7][12] |
| Sputum NE Activity | No significant change | No significant change | No significant difference between groups. | [12] |
| Blood NE Activity (ex vivo zymosan challenge) | Significantly decreased (p=0.0250) | No significant change | Significant target engagement in the systemic circulation. | [7][12] |
| Sputum IL-8 Levels | Small increase | No significant change | A small, statistically significant increase was observed. | [7] |
The study concluded that while this compound was safe and well-tolerated and demonstrated systemic target engagement, it did not translate to improvements in lung function or a reduction in sputum neutrophil elastase activity within the 28-day treatment period.[7][12]
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
The potency of neutrophil elastase inhibitors is typically determined using an in vitro enzymatic assay. A general protocol is as follows:
-
Reagents and Materials:
-
Human neutrophil elastase (HNE)
-
Fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test inhibitor compounds at various concentrations
-
Microplate reader
-
-
Procedure:
-
The HNE enzyme is pre-incubated with varying concentrations of the inhibitor compound in the assay buffer for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Ex Vivo Zymosan-Induced Whole Blood Assay
This assay is used to assess the pharmacodynamic effect of an elastase inhibitor in a more physiologically relevant environment.
-
Sample Collection and Preparation:
-
Whole blood is collected from subjects (e.g., before and after drug administration).
-
The blood is often treated with an anticoagulant (e.g., heparin).
-
-
Stimulation:
-
Aliquots of whole blood are stimulated with zymosan, a yeast cell wall component that activates neutrophils to release elastase.
-
The samples are incubated at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
-
Measurement of Elastase Activity:
-
After incubation, the blood samples are centrifuged to separate the plasma.
-
The elastase activity in the plasma is then quantified using a specific substrate, similar to the in vitro assay described above.
-
The reduction in elastase activity in post-dose samples compared to pre-dose samples indicates the in vivo target engagement of the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of neutrophil elastase-mediated inflammation and a typical workflow for evaluating elastase inhibitors.
Caption: Neutrophil elastase signaling in inflammation.
Caption: Workflow for elastase inhibitor development.
References
- 1. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. scispace.com [scispace.com]
Unveiling the Potency of (R)-BAY-85-8501 Analogues: A Comparative Guide for Researchers
(R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), has emerged as a significant therapeutic candidate for pulmonary diseases characterized by excessive inflammatory-mediated tissue damage.[1][2] This guide provides a comparative analysis of its structural analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships (SAR) and supporting experimental data. The information presented is collated from key studies on the discovery and optimization of this dihydropyrimidinone class of inhibitors.
Comparative Activity of this compound and Its Analogues
The development of this compound involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes the in vitro activity of key analogues against human neutrophil elastase (HNE) and their inhibition of cytochrome P450 enzymes (CYP 2C9 and 3A4), highlighting the evolution from the initial screening hit to the clinical candidate.
| Compound | R¹ | R² | HNE IC₅₀ (nM)[1] | Fₘₐₓ (%) | CYP 2C9/3A4 IC₅₀ (µM)[1] |
| 4 | Br | H | 900 | - | >30 / >30 |
| 5 ((R)-enantiomer of 4) | Br | H | 200 | - | >30 / >30 |
| 6 ((S)-enantiomer of 4) | Br | H | 7000 | - | >30 / >30 |
| 7 | NO₂ | H | 180 | - | >30 / >30 |
| 8 | CF₃ | H | 180 | - | >30 / >30 |
| 13 | CN | H | 20 | 80 | >30 / >30 |
| BAY-678 | CN | Me | 3 | >80 | >30 / >30 |
| This compound (29) | CN | SO₂Me | 0.065 | >80 | >30 / >30 |
Fₘₐₓ represents the maximal fraction of the compound metabolized by rat hepatocytes, indicating metabolic stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound and its analogues.
Human Neutrophil Elastase (HNE) Inhibition Assay[1]
This functional biochemical assay assesses the inhibitory capacity of test compounds against isolated HNE.
-
Enzyme and Substrate: Purified human neutrophil elastase and a fluorogenic peptide substrate, MeOSuc-AAPV-AMC, are used.
-
Assay Buffer: The assay is performed at pH 7.4.
-
Procedure: a. Test compounds are prepared in various concentrations. b. The compounds are incubated with HNE in the assay buffer. c. The reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence intensity is measured over time, reflecting the rate of substrate cleavage.
-
Data Analysis: IC₅₀ values are determined from the enzyme activity data in the presence and absence of the inhibitor, calculated by fitting the data to a four-parameter dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay[1]
This assay evaluates the potential of the compounds to inhibit major drug-metabolizing enzymes.
-
Enzyme Source: Human recombinant CYP2C9 and CYP3A4 enzymes are used.
-
Substrates: Specific fluorescent probe substrates for each CYP isoform are utilized.
-
Procedure: a. Test compounds at various concentrations are incubated with the specific CYP isozyme and its corresponding substrate in a suitable buffer. b. The reaction is allowed to proceed for a defined period. c. The formation of the fluorescent metabolite is measured.
-
Data Analysis: IC₅₀ values are calculated by comparing the enzyme activity in the presence of the test compound to the vehicle control.
Metabolic Stability Assay in Rat Hepatocytes[1]
This assay assesses the intrinsic clearance of the compounds.
-
Cell System: Freshly isolated rat hepatocytes are used.
-
Procedure: a. Test compounds are incubated with a suspension of rat hepatocytes. b. Samples are taken at various time points and the reaction is quenched. c. The concentration of the parent compound remaining in the samples is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t₁₂) of the compound is determined from the disappearance rate. Clearance parameters and Fₘₐₓ values are calculated from the half-life, providing a measure of phase 1 and phase 2 metabolism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of HNE in tissue degradation and the general workflow for evaluating HNE inhibitors.
Figure 1. Signaling pathway illustrating the role of Human Neutrophil Elastase (HNE) in tissue degradation and the inhibitory action of this compound.
Figure 2. General experimental workflow for the discovery and evaluation of HNE inhibitors like this compound.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BAY-85-8501: A Comparative Benchmark in Established Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), against other relevant alternatives in established preclinical and clinical disease models. The data presented is intended to offer an objective overview to inform research and drug development efforts in pulmonary diseases.
Executive Summary
This compound is a reversible inhibitor of human neutrophil elastase (HNE) that has shown efficacy in preclinical models of acute lung injury (ALI) and has been evaluated in clinical trials for non-cystic fibrosis bronchiectasis (non-CF BE). HNE is a serine protease implicated in the pathogenesis of various inflammatory lung diseases through its destructive effects on the extracellular matrix and its role in perpetuating the inflammatory cycle. This guide benchmarks this compound against other HNE inhibitors, namely AZD9668 and POL6014, to provide a comparative perspective on their therapeutic potential.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound exerts its therapeutic effect by selectively inhibiting HNE. This inhibition disrupts the downstream inflammatory signaling pathways initiated by excessive HNE activity. The binding of HNE to its receptor on airway epithelial cells can trigger a cascade of intracellular events, leading to the production of pro-inflammatory cytokines and mucins, contributing to airway inflammation and mucus hypersecretion.
Human Neutrophil Elastase Signaling Pathway and Inhibition by this compound.
Preclinical Performance in Acute Lung Injury (ALI) Models
The elastase-induced ALI model is a well-established method to evaluate the in vivo efficacy of HNE inhibitors. This model mimics the neutrophilic inflammation and lung damage characteristic of ALI in humans.
Experimental Protocol: Elastase-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Injury: A single intratracheal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE) is administered to anesthetized mice. The dosage of elastase can vary depending on the desired severity of injury.
-
Treatment: this compound or a comparator compound is administered, typically orally, at various doses prior to or shortly after the elastase challenge.
-
Assessment of Lung Injury: At a specified time point (e.g., 24-48 hours) after elastase instillation, the following parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid.
-
Total and Differential Cell Counts: To quantify the influx of inflammatory cells, particularly neutrophils.
-
Protein Concentration: As a measure of alveolar-capillary barrier permeability.
-
-
Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess lung architecture, inflammation, and hemorrhage.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the lung tissue.
-
Generalized Experimental Workflow for Preclinical Evaluation in an ALI Model.
Comparative Efficacy Data (Preclinical)
While direct head-to-head comparative studies are limited in the public domain, the following table summarizes the reported in vitro potency of this compound and comparator compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | Human Neutrophil Elastase (HNE) | ~0.065 | ~0.08 | High |
| AZD9668 | Human Neutrophil Elastase (HNE) | ~18 | ~21 | High |
| POL6014 | Human Neutrophil Elastase (HNE) | ~1.1 | - | High |
Note: IC50 and Ki values are compiled from various sources and may not be directly comparable due to different assay conditions.
Clinical Performance in Non-Cystic Fibrosis Bronchiectasis (Non-CF BE)
This compound has been investigated in a Phase II clinical trial for the treatment of non-CF BE, a condition characterized by chronic airway inflammation and structural lung damage.
Clinical Trial Design (Phase II)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with a diagnosis of non-CF BE.
-
Intervention: this compound administered orally once daily.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Changes in lung function (e.g., FEV1), sputum inflammatory markers (e.g., HNE activity), and patient-reported outcomes.
Comparative Clinical Trial Outcomes
Direct comparative clinical trials are not available. The following table summarizes key findings from separate Phase II studies of this compound and AZD9668 in patients with non-CF BE.
| Feature | This compound (Phase II) | AZD9668 (Phase II) |
| Dosage | 1 mg and 5 mg once daily | 10 mg twice daily |
| Treatment Duration | 28 days | 4 weeks |
| Primary Outcome | Favorable safety and tolerability profile.[1] | Favorable safety and tolerability profile. |
| Effect on Sputum HNE Activity | No significant change observed.[1] | No significant change observed. |
| Effect on Lung Function (FEV1) | No significant improvement observed.[1] | A trend towards improvement was noted, but it was not statistically significant. |
| Patient-Reported Outcomes | No significant improvement in quality of life scores.[1] | No significant improvement in quality of life scores. |
Note: These results are from separate studies and should be interpreted with caution due to potential differences in patient populations and study methodologies.
Discussion and Future Directions
This compound has demonstrated high potency and selectivity for HNE in preclinical studies. In a Phase II clinical trial in patients with non-CF BE, the compound was found to be safe and well-tolerated, though it did not show significant improvements in lung function or sputum HNE activity at the doses and duration studied.[1] Similar outcomes were observed with AZD9668 in a separate study.
The lack of robust clinical efficacy for oral HNE inhibitors in bronchiectasis to date may be attributable to several factors, including insufficient drug exposure in the lung, the complexity of the disease pathophysiology beyond HNE activity, and the heterogeneity of the patient population. Future research may focus on inhaled formulations to achieve higher local concentrations of the drug in the airways, as is being explored with compounds like POL6014, and on identifying patient subgroups most likely to respond to HNE inhibitor therapy.
References
Safety Operating Guide
Personal protective equipment for handling (R)-BAY-85-8501
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (R)-BAY-85-8501, a selective and potent inhibitor of Human Neutrophil Elastase (HNE) intended for research use only.[1][2][3][4] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory safety protocols for handling potent research compounds. Always consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 | Protects against splashes and airborne particles.[5][6] |
| Chemical Splash Goggles | ANSI Z87.1 | Recommended for all work with solutions of the compound.[5][6] | |
| Face Shield | - | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[5][6][7] | |
| Hand Protection | Disposable Nitrile Gloves | - | Provides a primary barrier against skin contact.[6][7][8] Should be changed immediately if contaminated. |
| Chemical-Resistant Gloves | Manufacturer's guidelines | For extended handling or when there is a higher risk of exposure. | |
| Body Protection | Laboratory Coat | Flame-resistant recommended | Protects skin and clothing from spills.[5][7] |
| Closed-toe Shoes | - | Prevents injuries from spills and dropped objects.[5][7] | |
| Respiratory Protection | Respirator | NIOSH-approved | May be required when handling the compound as a powder outside of a fume hood.[7] |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or chemical splash goggles.
-
Wash and dry hands thoroughly before putting on disposable nitrile gloves. Ensure gloves are inspected for any tears or defects.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, perform this task within a fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
Keep containers sealed when not in use.
-
Avoid skin and eye contact.[9] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Doffing PPE:
-
Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Remove your laboratory coat, folding the contaminated side inward.
-
Remove eye and face protection.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.
-
Segregate waste into solid and liquid waste streams as per your institution's guidelines.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof containers for all chemical waste.
-
Do not overfill waste containers.
-
-
Disposal Procedure:
-
Follow your institution's established procedures for the disposal of chemical waste.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
